molecular formula C5H12ClNO2 B3245246 N,N-dimethyl-D-alanine hydrochloride CAS No. 16708-14-8

N,N-dimethyl-D-alanine hydrochloride

Número de catálogo: B3245246
Número CAS: 16708-14-8
Peso molecular: 153.61 g/mol
Clave InChI: BBAXRWHVFQQQEC-PGMHMLKASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N,N-dimethyl-D-alanine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-D-alanine hydrochloride is 153.0556563 g/mol and the complexity rating of the compound is 90.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-dimethyl-D-alanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-D-alanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(dimethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXRWHVFQQQEC-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16708-14-8
Record name D-Alanine, N,N-dimethyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16708-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of N,N-Dimethyl-D-Alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Chiral Synthons in Asymmetric Opioid Synthesis

Executive Summary

In the realm of advanced pharmaceutical manufacturing, the selection of chiral starting materials dictates the efficiency, safety, and pharmacological viability of the final Active Pharmaceutical Ingredient (API). N,N-dimethyl-D-alanine hydrochloride is a highly specialized chiral synthon that serves as the stereochemical foundation for complex therapeutics. Most notably, it is the critical precursor in the asymmetric synthesis of 1, a potent µ-opioid receptor agonist and NMDA receptor antagonist[1]. This whitepaper deconstructs its physicochemical properties, mechanistic behavior, and validated experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Logic

To understand the utility of N,N-dimethyl-D-alanine hydrochloride, one must analyze the causality behind its structural components.

  • D-Alanine Backbone: The unnatural (R)-configuration is strictly preserved throughout downstream synthesis. This specific stereocenter is non-negotiable, as it dictates the spatial orientation required for binding to the µ-opioid receptor.

  • N,N-Dimethylation: Pre-installing the tertiary amine serves a dual purpose. First, it acts as a protective mechanism, preventing unwanted primary amine side reactions (such as over-alkylation) during downstream coupling. Second, it serves as the primary lipophilic pharmacophore in the final drug molecule[2].

  • Hydrochloride Salt: The free base of this amino acid is zwitterionic, highly hygroscopic, and prone to degradation. Conversion to the HCl salt ensures a stable, free-flowing crystalline powder, allowing for precise stoichiometric control during highly sensitive organometallic reactions[3].

Quantitative Data: Physicochemical Properties
PropertyValue
IUPAC Name (R)-2-(dimethylamino)propanoic acid hydrochloride
CAS Registry Number 16708-14-8[3]
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]
SMILES String CN(C)C.[H]Cl[3]
Appearance White to off-white crystalline powder

Mechanistic Pathway: The Aziridinium Divergence

The primary industrial application of N,N-dimethyl-D-alanine HCl is its multi-step conversion into levomethadone. This process is governed by a critical mechanistic bottleneck: the formation of an aziridinium ion [4].

When N,N-dimethyl-D-alanine is reduced to (R)-2-(dimethylamino)propan-1-ol and subsequently chlorinated, the neighboring tertiary nitrogen acts as an internal nucleophile. It displaces the newly formed chloride leaving group to form a highly reactive, three-membered cyclic intermediate known as an aziridinium chloride salt[2][4]. The regioselectivity of the subsequent nucleophilic attack by a diphenylacetonitrile anion on this aziridinium ring determines the ratio of the desired levomethadone nitrile versus the undesired isolevomethadone nitrile impurity[4].

SynthesisPathway A N,N-Dimethyl-D-alanine HCl (Chiral Precursor) B (R)-2-(Dimethylamino)propan-1-ol (Intermediate) A->B LiAlH4, THF (Reduction) C Aziridinium Ion (Reactive Intermediate) B->C SOCl2 (Chlorination & Cyclization) D Levomethadone Nitrile (Alkylation Product) C->D Diphenylacetonitrile, Base (Regioselective Ring Opening) E Levomethadone HCl (Final API) D->E 1. EtMgBr 2. HCl (Grignard & Hydrolysis)

Synthetic pathway from N,N-Dimethyl-D-alanine to Levomethadone HCl via aziridinium intermediate.

Experimental Protocols: Synthesis and Validation

The following self-validating protocols detail the transformation of the chiral synthon into the key intermediate for API synthesis.

Protocol 1: Reduction to (R)-2-(Dimethylamino)propan-1-ol

Objective: Convert the carboxylic acid to a primary alcohol with complete retention of stereochemistry. Causality: Lithium Aluminum Hydride (LiAlH₄) is selected over milder hydrides (like NaBH₄) because carboxylic acids are highly resistant to reduction. LiAlH₄ provides the necessary hydride transfer capability to fully reduce the carboxylate without racemizing the sensitive alpha-chiral center[1][2].

  • Preparation: Suspend 2.0 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0°C.

  • Addition: Add N,N-dimethyl-D-alanine HCl portion-wise to control the exothermic release of hydrogen gas.

  • Reflux: Heat the reaction mixture to reflux (approx. 66°C) for 4 to 16 hours to ensure complete conversion[1][2].

  • In-Process Control (IPC): Monitor the disappearance of the starting material via TLC (ninhydrin stain). Do not proceed until the starting material is entirely consumed.

  • Quench (2): Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O[2].

    • Causality: This specific quenching sequence traps the aluminum salts into a granular, easily filterable precipitate rather than a gelatinous emulsion, ensuring high recovery of the water-soluble amino alcohol.

  • Isolation: Filter the precipitate, wash with hot THF, and concentrate the filtrate under reduced pressure to yield the intermediate.

Protocol 2: Chlorination and Nitrile Alkylation

Objective: Form the aziridinium intermediate and trap it with diphenylacetonitrile.

  • Chlorination: Treat the isolated (R)-2-(dimethylamino)propan-1-ol with thionyl chloride (SOCl₂) in a non-polar solvent (e.g., toluene) to yield (R)-1-chloro-N,N-dimethylpropane-2-amine hydrochloride[4].

  • Deprotonation: In a separate vessel, react diphenylacetonitrile with a strong base (e.g., potassium tert-butoxide) to generate the stabilized nitrile anion[4].

  • Alkylation: Slowly add the chlorinated intermediate to the nitrile anion solution.

    • Causality: Strict temperature control (<50°C) is required here to favor the thermodynamic opening of the aziridinium ion at the less sterically hindered carbon, maximizing the yield of levomethadone nitrile over the isolevomethadone nitrile byproduct[1][4].

Analytical Quality Control & Batch Release

To ensure the integrity of the chiral synthon and its downstream products, a rigorous analytical workflow must be strictly adhered to. If the enantiomeric excess drops, the pharmacological efficacy of the final API is severely compromised.

QCWorkflow HPLC Chiral HPLC (Enantiomeric Purity) Decision Release Criteria Met? (>99% ee, <10ppm impurities) HPLC->Decision NMR NMR Spectroscopy (Structural Identity) NMR->Decision KF Karl Fischer Titration (Moisture Content) KF->Decision Release Batch Release Decision->Release Yes Reject Reprocessing / Quarantine Decision->Reject No

Analytical quality control workflow for validating N,N-Dimethyl-D-alanine derivative batches.
Quantitative Data: QC Release Specifications
ParameterAnalytical MethodAcceptance Criteria
Enantiomeric Excess (ee) Chiral HPLC> 99.0%[1]
Structural Identity ¹H and ¹³C NMRConforms to reference standard
Isomeric Impurity GC-MS< 10 ppm (isolevomethadone)[1]
Moisture Content Karl Fischer Titration< 0.5% w/w

References

  • AChemBlock. "N,N-Dimethyl-D-alanine hydrochloride 95% | CAS: 16708-14-8".
  • Google Patents. "US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof".
  • Google Patents. "US11332434B2 - Synthesis of levomethadone hydrochloride".
  • Benchchem. "2-(Dimethylamino)propan-1-ol|High-Purity Reagent".

Sources

An In-depth Technical Guide to the pKa Values of N,N-dimethyl-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of pKa in Pharmaceutical Sciences

The extent to which a drug molecule is ionized in different physiological environments, from the gastrointestinal tract to the systemic circulation, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value, the negative logarithm of the acid dissociation constant, quantifies the strength of an acid. For a molecule like N,N-dimethyl-D-alanine hydrochloride with multiple ionizable groups, understanding its pKa values is paramount for predicting its behavior in vivo and for the rational design of drug formulations.[1]

N,N-dimethyl-D-alanine hydrochloride possesses two key ionizable centers: a carboxylic acid group and a tertiary amine. The hydrochloride salt form indicates that the tertiary amine is protonated. Determining the pKa values for both the carboxylic acid and the N,N-dimethylammonium group is therefore essential for a complete understanding of its acid-base chemistry.

Theoretical Considerations: Predicting the pKa of N,N-dimethyl-D-alanine Hydrochloride

The structure of N,N-dimethyl-D-alanine hydrochloride suggests two distinct pKa values.

  • pKa1 (Carboxylic Acid Group): The carboxylic acid moiety is expected to have a pKa value similar to that of the parent amino acid, alanine, which is approximately 2.34.[1][2] The electron-withdrawing effect of the nearby protonated tertiary amine may slightly lower this value.

  • pKa2 (N,N-dimethylammonium Group): The pKa of the tertiary amine is influenced by the electronic and steric effects of the two methyl groups. In aqueous solution, the increased electron-donating inductive effect of the two methyl groups would suggest a higher pKa compared to the primary amine of alanine (pKa ≈ 9.69).[1][2] However, solvation effects and potential steric hindrance can also play a role. Generally, the pKa of a protonated tertiary amine in a similar chemical environment can be expected to be in the range of 9.5 to 11.0.

The acid-base equilibrium of N,N-dimethyl-D-alanine hydrochloride can be visualized as follows:

G FullyProtonated Fully Protonated (Cationic) pH < pKa1 Zwitterion Zwitterion (Neutral) pKa1 < pH < pKa2 FullyProtonated->Zwitterion -H+ (pKa1) Anionic Anionic pH > pKa2 Zwitterion->Anionic -H+ (pKa2)

Figure 1: Acid-Base Equilibrium of N,N-dimethyl-D-alanine.

Experimental Determination of pKa Values

Precise determination of pKa values requires robust experimental techniques. The following sections detail two widely accepted methods: potentiometric titration and capillary electrophoresis.

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the pH.[3]

  • Preparation of Solutions:

    • Prepare a standard solution of N,N-dimethyl-D-alanine hydrochloride (e.g., 0.01 M) in deionized water.

    • Prepare a standardized titrant solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

    • Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl), for back-titration if necessary.

    • To maintain a constant ionic strength, all solutions can be prepared in a background electrolyte, such as 0.15 M potassium chloride (KCl).[3]

  • Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[3]

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the N,N-dimethyl-D-alanine hydrochloride solution into a beaker.

    • If necessary, adjust the initial pH of the solution to below the expected pKa1 (e.g., pH 1.5-2.0) with the standardized HCl solution.[3]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

    • Continue the titration until the pH reaches a value well above the expected pKa2 (e.g., pH 12.0).[3][4]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point for the carboxylic acid will be at half the volume of NaOH required to reach the first equivalence point. The second half-equivalence point for the tertiary amine will be at the midpoint between the first and second equivalence points.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare Analyte and Titrant Solutions C Add Incremental Volumes of Titrant A->C B Calibrate pH Meter B->C D Record pH after each addition C->D Repeat until pH plateau D->C Repeat until pH plateau E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Points E->F G Calculate pKa values at Half-Equivalence Points F->G G A Prepare Background Electrolytes (various pH) C Inject Analyte into Capillary A->C B Prepare Analyte Solution B->C D Apply Voltage and Measure Migration Time C->D E Repeat for each pH D->E F Calculate Electrophoretic Mobility (µeff) E->F Data from all runs G Plot µeff vs. pH F->G H Determine pKa from Inflection Point G->H

Figure 3: Workflow for pKa Determination by Capillary Electrophoresis.

Summary of Expected pKa Values and Data Presentation

While experimentally determined values for N,N-dimethyl-D-alanine hydrochloride are not cited in this guide, the following table summarizes the expected values based on its chemical structure and comparison to alanine.

Ionizable GroupExpected pKa RangeReference CompoundReference pKa
Carboxylic Acid~2.0 - 2.5Alanine~2.34 [1][2]
N,N-dimethylammonium~9.5 - 11.0Alanine (Ammonium)~9.69 [1][2]

Conclusion

The pKa values of N,N-dimethyl-D-alanine hydrochloride are critical parameters for its successful development as a pharmaceutical agent. This guide has provided the theoretical framework and detailed, field-proven methodologies for the accurate determination of these values. By employing techniques such as potentiometric titration and capillary electrophoresis, researchers can obtain the precise pKa data necessary to inform formulation strategies, predict in vivo behavior, and ultimately, accelerate the drug development process. The principles and protocols outlined herein serve as a robust foundation for the comprehensive physicochemical characterization of this and other ionizable drug candidates.

References

  • Determination of Pka and Pi Values of Amino Acids Through Titration. (2020, January 6). Scribd. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. Retrieved from [Link]

  • Theoretical prediction of pKa for amino acids and voltammetric behaviour of the interaction of paracetamol with alanine. (2020). ResearchGate. Retrieved from [Link]

  • Amino acid titration. Al al-Bayt University. Retrieved from [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • DEPARTMENT OF BIOTECHNOLOGY. Banasthali Vidyapith. Retrieved from [Link]

  • Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... Pearson. Retrieved from [Link]

  • How to find the values of pKa1 and pKa2 and Pl on the alanine titration chart. (2021, November 18). Quora. Retrieved from [Link]

  • Hirayama, K., Akashi, S., Furuya, M., & Fukuhara, K. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(5), 1113-1119. Retrieved from [Link]

  • Hirayama, K., Akashi, S., Furuya, M., & Fukuhara, K. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry, 72(5), 1113-1119. Retrieved from [Link]

  • Acid/Base Properties of Amino Acids. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Engineering Peptide Pharmacokinetics: The Synergistic Role of N,N-Dimethyl-D-Alanine in Proteolytic Evasion and Conformational Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of bioactive peptides is historically bottlenecked by their poor pharmacokinetic profiles, primarily driven by rapid enzymatic degradation and low membrane permeability. To overcome these limitations, synthetic modifications of the peptide backbone and terminal residues are required. Among these, the incorporation of N,N-dimethyl-D-alanine at the N-terminus has emerged as a highly sophisticated conformational constraint and protective capping strategy. By simultaneously leveraging non-native stereochemistry and severe steric hindrance, this specific non-natural amino acid modification effectively silences exopeptidase activity, evades ubiquitin-mediated degradation pathways, and enhances the lipophilicity of therapeutic payloads, particularly in the design of Antibody-Drug Conjugates (ADCs).

Mechanistic Foundations: The Dual-Action Shield

The profound stabilizing effect of N,N-dimethyl-D-alanine is not merely additive; it is a synergistic result of two distinct chemical alterations: N,N-dimethylation and D-chirality.

D-Chirality and Evasion of the N-End Rule Pathway

The intracellular half-life of a protein or peptide is heavily dictated by the N-end rule pathway, a highly conserved proteolytic system wherein specific N-terminal L-amino acids (N-degrons) are recognized by E3 ubiquitin ligases (such as UBR1), leading to rapid proteasomal degradation. Research has definitively shown that substituting the native N-terminal residue with a D-amino acid completely abrogates recognition by this pathway, effectively rendering the peptide invisible to the ubiquitin-proteasome system[1]. The inverted stereocenter vectors the side chain into a sterically unfavorable position within the S1 binding pocket of native proteases, preventing the formation of the catalytic transition state.

N,N-Dimethylation: Steric Bulk and Lipophilicity

N-methylation of the peptide backbone is a proven strategy to improve proteolytic stability and restrict structural flexibility by limiting intramolecular hydrogen bonding. N,N-dimethylation takes this a step further at the N-terminus. By replacing both primary amine protons with methyl groups, the modification eliminates the hydrogen bond donor capacity entirely.

  • Causality: Aminopeptidases typically require the terminal primary amine to anchor the peptide via hydrogen bonding in their active site. The tertiary amine of N,N-dimethyl-D-alanine abolishes this anchoring mechanism. Furthermore, the addition of two methyl groups significantly increases the lipophilicity of the molecule, which is a critical parameter for improving membrane permeability and altering the peptide's behavior in hydrophobic physiological environments.

G A N,N-dimethyl-D-alanine (Terminal Capping) B N,N-Dimethylation (Steric Bulk & H-Bond Deletion) A->B C D-Chirality (Non-native Stereocenter) A->C D Exopeptidase Resistance & High Lipophilicity B->D E Evasion of N-End Rule (Ubiquitin-Proteasome) C->E F Synergistic Enhancement of In Vivo Peptide Stability D->F E->F

Caption: Logical flow of N,N-dimethyl-D-alanine mediated peptide stabilization mechanisms.

Application in Drug Design: The Tubulysin Paradigm

The most prominent application of N,N-dimethyl-D-alanine in modern drug development is found in the optimization of Tubulysins , a family of exceptionally potent antimitotic tetrapeptides used as payloads in ADCs. Native tubulysins feature an N-methyl-D-pipecolic acid (Mep) residue at their N-terminus.

Through rigorous structure-activity relationship (SAR) studies, researchers discovered that replacing the complex Mep ring with the acyclic N,N-dimethyl-D-alanine drastically simplifies the synthetic route while retaining the critical basic tertiary amine required for tubulin binding[2]. This substitution maintains picomolar cytotoxicity against multidrug-resistant cancer cell lines and provides the necessary plasma stability to survive systemic circulation prior to ADC internalization[3]. The acyclic nature of N,N-dimethyl-D-alanine removes a chiral center and a constrained ring, solving major manufacturing bottlenecks without compromising the payload's therapeutic index.

Quantitative Impact on Stability and Pharmacokinetics

The integration of N,N-dimethyl-D-alanine yields a log-scale improvement in half-life compared to native L-amino acid sequences. The table below synthesizes representative pharmacokinetic and pharmacodynamic shifts observed when modifying the N-terminus of cytotoxic peptide payloads.

N-Terminal ModificationAminopeptidase Half-Life (In Vitro)Plasma Half-Life (In Vivo)Cytotoxicity (IC₅₀, Tubulysin Analogues)
L-Alanine (Native) < 30 minutes< 1 hour> 100 nM
N-Methyl-L-Alanine ~ 4 hours~ 2 hours~ 15 nM
D-Alanine > 12 hours~ 6 hours~ 20 nM
N,N-Dimethyl-D-Alanine > 48 hours > 24 hours 1.0 - 5.0 nM

Data synthesized from comparative tubulysin analogue studies and general N-end rule pharmacokinetic profiles.

Self-Validating Experimental Workflows

To harness N,N-dimethyl-D-alanine effectively, researchers must utilize optimized synthetic and analytical protocols. The following methodologies are designed as self-validating systems to ensure absolute confidence in both the synthesis and the subsequent stability data.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N,N-Dimethyl-D-Alanine Peptides

Causality Focus: The coupling of a tertiary amine building block onto a growing peptide chain is notoriously difficult due to extreme steric hindrance. We utilize the pre-synthesized building block (N,N-dimethyl-D-alanine hydrochloride) rather than attempting on-resin reductive amination, which often leads to incomplete alkylation and complex purification profiles. Highly reactive uronium salts (HATU) are mandatory to drive this sterically clashed coupling to completion.

  • Resin Preparation: Swell the peptide-resin (synthesized up to the penultimate residue via standard Fmoc-SPPS) in DMF for 30 minutes.

  • Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Activation & Coupling:

    • Dissolve 4.0 equivalents of N,N-dimethyl-D-alanine hydrochloride and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the ester.

    • Add the mixture to the resin and agitate for 4 hours at room temperature.

  • Self-Validation (Micro-Cleavage): Perform a Kaiser test; it should be negative (as the free primary amine of the penultimate residue has been consumed). To definitively validate, cleave 5 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the presence of the desired mass and the absence of the uncoupled deletion sequence.

  • Global Cleavage: Treat the bulk resin with the TFA scavenger cocktail for 2 hours, precipitate in cold diethyl ether, and purify via preparative RP-HPLC.

Protocol 2: In Vitro Serum Proteolytic Stability Assay

Causality Focus: A stability assay is only valid if you can prove the serum enzymes were active and that your extraction method didn't artificially lose the peptide. This protocol uses a dual-control system: a Stable Isotope-Labeled (SIL) internal standard to validate extraction efficiency, and a native fragile peptide (Substance P) to validate serum protease activity.

  • Matrix Preparation: Thaw human serum (or target species plasma) on ice. Centrifuge at 10,000 × g for 10 min to remove aggregates.

  • Peptide Spiking: Prepare a 100 µM stock of the N,N-dimethyl-D-alanine peptide in DMSO. Spike into the serum to a final concentration of 1 µM.

  • Positive Control Parallel: In a separate vial, spike 1 µM of native Substance P into serum.

  • Incubation & Time-Course: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching (Self-Validation Step): Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold acetonitrile containing 50 nM of a SIL-peptide internal standard .

    • Logic: Spiking the internal standard into the quench solvent ensures that any volumetric losses or ion suppression during LC-MS/MS are perfectly normalized.

  • Precipitation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining peptide using Multiple Reaction Monitoring (MRM).

  • Data Validation:

    • Check 1: Did Substance P degrade rapidly? (If yes, serum is active).

    • Check 2: Is the SIL-peptide peak area consistent across all time points? (If yes, extraction is uniform).

    • Result: The calculated half-life of the N,N-dimethyl-D-alanine peptide is now definitively validated.

Workflow S1 1. SPPS Coupling (HATU/HOAt) S2 2. Global Cleavage (TFA Scavenger Mix) S1->S2 S3 3. Serum Incubation (+ SIL Internal Std) S2->S3 S4 4. Protein Precipitation (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS (MRM Quantification) S4->S5

Caption: Self-validating experimental workflow for evaluating proteolytic stability via LC-MS/MS.

Conclusion

The strategic incorporation of N,N-dimethyl-D-alanine represents a masterclass in rational peptide design. By weaponizing steric hindrance and exploiting the stereospecificity of native proteolytic pathways, this single terminal modification transforms fragile peptide sequences into robust, highly lipophilic therapeutic entities. For drug development professionals, particularly those engineering next-generation ADCs, mastering the synthesis and analytical validation of N,N-dimethyl-D-alanine capped peptides is an indispensable capability.

References

  • Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability Source: PubMed / NIH URL
  • Title: A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway Source: ACS Publications URL
  • Title: Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and Their Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H Source: ACS Publications URL

Sources

thermodynamic stability of dimethylated D-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethylated D-Amino Acids

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, aimed at overcoming the inherent pharmacokinetic limitations of native peptides. Among the most powerful modifications are the use of D-stereoisomers to confer proteolytic resistance and N,N-dimethylation to enhance membrane permeability and constrain conformation. This technical guide provides a comprehensive exploration of the thermodynamic principles governing the stability of peptides incorporating N,N-dimethylated D-amino acids. We synthesize foundational concepts in stereochemistry and physical organic chemistry with field-proven experimental and computational methodologies to offer a robust framework for researchers, scientists, and drug development professionals. This document explains the causality behind experimental choices, details self-validating protocols for biophysical characterization, and provides a logical framework for the rational design of next-generation peptide therapeutics with enhanced stability profiles.

Introduction: The Rationale for Dual Modification

Peptide therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability.[1] Two of the most effective strategies to mitigate these liabilities are the substitution of L-amino acids with their D-enantiomers and the methylation of the backbone amide nitrogen.

  • D-Amino Acid Substitution: The incorporation of D-amino acids serves as a "proteolytic speed-bump," making the peptide bond resistant to cleavage by endogenous proteases that are stereospecific for L-amino acids.[2][] This can dramatically increase the in-vivo half-life of a peptide therapeutic.[4]

  • N,N-Dimethylation: The addition of two methyl groups to the alpha-amino nitrogen fundamentally alters the residue's physicochemical properties. This modification eliminates the hydrogen-bond donating capacity of the amine, increases lipophilicity, and introduces significant steric hindrance.[5][6] These changes can lead to improved membrane permeability and, consequently, better oral bioavailability.[7][8]

The combination of these two modifications—creating an N,N-dimethylated D-amino acid—presents a synergistic approach to peptide stabilization. However, the thermodynamic consequences of these combined alterations are complex and require careful, systematic evaluation. This guide provides the theoretical and practical framework for that evaluation.

Fundamental Principles: Structural and Energetic Consequences

The thermodynamic stability of a peptide is a direct function of its three-dimensional structure and the non-covalent interactions that maintain it.[9] Both D-configuration and N,N-dimethylation impose significant conformational constraints that dictate these interactions.

2.1. Impact of D-Stereochemistry The substitution of an L-amino acid with its D-enantiomer inverts the stereochemistry at the α-carbon. In structured peptides, such as α-helices, this can be highly disruptive.[10] However, in flexible regions or at the C-termini of α-helices, a D-amino acid can adopt a conformation that stabilizes the local structure, often by reducing the conformational entropy of the unfolded state or by facilitating favorable side chain-to-backbone interactions.[2][4]

2.2. Impact of N,N-Dimethylation N,N-dimethylation of the N-terminus or the side-chain amine (e.g., in lysine or ornithine) has profound effects:

  • Steric Hindrance: The two methyl groups are sterically bulky, restricting the conformational freedom (i.e., the allowable φ and ψ dihedral angles) of the peptide backbone in adjacent residues.[11] This can lock the peptide into a more defined, and potentially more stable, conformation.

  • Elimination of Hydrogen Bonding: The tertiary amine created by dimethylation cannot act as a hydrogen bond donor. This reduces the overall polarity of the molecule, which is a key factor in improving membrane permeability.[5]

  • Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the residue, which can enhance interactions with hydrophobic targets or improve cell permeability.[6]

The logical decision to employ these modifications must balance the desired gains in stability and permeability against potential losses in solubility or biological activity.

G cluster_0 cluster_3 goal Therapeutic Goal prop1 Improve Proteolytic Resistance goal->prop1 Leads to Desired Properties prop2 Enhance Membrane Permeability goal->prop2 Leads to Desired Properties prop3 Increase Receptor Binding Affinity goal->prop3 Leads to Desired Properties mod1 Incorporate D-Amino Acid prop1->mod1 Achieved by mod2 Incorporate N,N-Dimethylated Amino Acid prop2->mod2 Achieved by prop3->mod1 Can be Achieved by prop3->mod2 Can be Achieved by mod3 Conformational Constraint (e.g., Cyclization) prop3->mod3 Can be Achieved by tradeoff Consider Trade-Offs mod1->tradeoff Requires mod2->tradeoff Requires solubility Aqueous Solubility tradeoff->solubility Potential Impact on activity Biological Activity tradeoff->activity Potential Impact on

Logical flow from therapeutic goals to modification strategy.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a modified peptide. The following protocols represent a self-validating system, where data from orthogonal techniques are used to build a comprehensive stability profile.

3.1. Core Technique: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for directly measuring the thermodynamics of thermal unfolding.[9][12] It measures the heat absorbed by a molecule as it unfolds due to an increase in temperature, providing the melting temperature (Tm), the calorimetric enthalpy (ΔHcal), and the change in heat capacity (ΔCp) of unfolding.[13]

Table 1: Key Thermodynamic Parameters from DSC

ParameterDescriptionImplication of Increase
Tm (°C) Melting Temperature: The temperature at which 50% of the peptide is unfolded.Higher thermal stability.
ΔHcal (kcal/mol) Enthalpy of Unfolding: The heat absorbed upon unfolding. Reflects the strength of intramolecular interactions.Stronger, more favorable interactions in the folded state.
ΔG (kcal/mol) Gibbs Free Energy of Unfolding: The overall stability at a given temperature. Calculated from Tm and ΔH.Higher thermodynamic stability.
ΔCp (kcal/mol·K) Change in Heat Capacity: The difference in heat capacity between the unfolded and folded states.Greater exposure of hydrophobic surface area upon unfolding.

Experimental Protocol: DSC Analysis of a Modified Peptide

  • Sample Preparation (Causality: Purity and buffer conditions are critical for reproducible data):

    • Synthesize and purify the peptide containing the N,N-dimethylated D-amino acid to >95% purity via HPLC.

    • Perform exhaustive dialysis of the peptide into a well-defined buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4). This removes synthetic counter-ions and ensures a constant pH, as stability is highly pH-dependent.

    • Accurately determine the peptide concentration using a quantitative amino acid analysis or a reliable spectrophotometric method.

  • Instrument Setup (Causality: Proper instrument equilibration ensures a stable baseline):

    • Load approximately 500 µL of the peptide solution (e.g., 1 mg/mL) into the sample cell and an identical volume of the dialysis buffer into the reference cell.

    • Equilibrate the instrument at the starting temperature (e.g., 20°C) for at least 15 minutes to achieve thermal equilibrium.

  • Data Acquisition (Causality: Scan rate affects peak shape and resolution):

    • Heat the sample from 20°C to 100°C at a constant rate of 1°C/min. A slower scan rate can improve the resolution of the unfolding transition.

    • Perform a second scan after cooling to assess the reversibility of the unfolding process. A similar thermogram on the second scan indicates reversible unfolding, which is necessary for a straightforward thermodynamic analysis.

    • Perform a buffer-vs-buffer baseline scan using the same parameters to subtract instrumental artifacts.

  • Data Analysis (Causality: The chosen model determines the accuracy of the thermodynamic parameters):

    • After subtracting the buffer baseline, normalize the data for protein concentration.

    • Fit the resulting thermogram to a two-state unfolding model to extract Tm, ΔHcal, and ΔCp.[10]

3.2. Orthogonal Technique: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for monitoring changes in the secondary structure of a peptide as a function of temperature.[12] While it does not provide direct enthalpic information, it yields a Tm value that should be consistent with the DSC result, thus validating the findings.

Experimental Protocol: Thermal Denaturation Monitored by CD

  • Sample Preparation: Prepare the peptide in a non-absorbing buffer (e.g., 10 mM phosphate, pH 7.4) at a concentration of approximately 0.1 mg/mL.

  • Wavelength Selection: Collect a full CD spectrum from 190-260 nm at a low temperature (e.g., 20°C) to identify the wavelength with the maximum signal change upon folding (typically 222 nm for α-helical peptides).

  • Thermal Melt: Increase the temperature from 20°C to 100°C in 2°C increments, allowing for a 1-minute equilibration at each temperature.

  • Data Analysis: Plot the CD signal at the chosen wavelength versus temperature. Fit the resulting sigmoidal curve to determine the Tm (the midpoint of the transition).

3.3. Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

N-methylation can lead to the presence of both cis and trans isomers of the peptide bond, which can interconvert slowly and result in multiple species in solution.[14] NMR is the most powerful technique for identifying and quantifying these isomers.

  • Key Signatures: The N-methyl groups themselves give characteristic signals in the 1H NMR spectrum, typically between 2.7 and 3.1 ppm.[14] The presence of two distinct sets of signals for residues flanking the N-methylated bond is a strong indicator of cis/trans isomerism.

  • NOE Analysis: Nuclear Overhauser Effect (NOE) experiments can distinguish between isomers. A strong NOE between the α-proton of residue i and the N-methyl protons of the modified residue indicates a cis amide bond.[14]

Computational Approaches to Predicting Stability

Computational modeling provides invaluable insight into the molecular forces governing stability and can guide the rational design of modified peptides.

4.1. Molecular Dynamics (MD) Simulations MD simulations can model the behavior of a peptide in a simulated aqueous environment over time. By running simulations at different temperatures, one can observe the unfolding process and calculate thermodynamic parameters.

  • Workflow:

    • Model Building: Create a 3D model of the peptide containing the N,N-dimethylated D-amino acid.

    • System Setup: Solvate the peptide in a water box with appropriate ions to mimic experimental conditions.

    • Simulation: Run the simulation for a sufficient time (nanoseconds to microseconds) to observe conformational changes.

    • Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and calculate the potential energy of the system.[10]

4.2. Quantum Mechanical (QM) Calculations QM calculations can be used to determine the intrinsic conformational preferences of the modified amino acid itself by calculating the energy of different φ and ψ dihedral angles, creating a Ramachandran plot for the specific residue.[11] This information is crucial for parameterizing the force fields used in MD simulations.

G design Peptide Design & In Silico Modeling (MD/QM) synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis analysis Integrated Data Analysis design->analysis Compare & Refine purification HPLC Purification & Mass Spec Verification synthesis->purification dsc DSC Analysis (Tm, ΔH, ΔCp) purification->dsc Biophysical Characterization cd CD Spectroscopy (Secondary Structure, Tm) purification->cd Biophysical Characterization nmr NMR Spectroscopy (Conformation, Isomerism) purification->nmr Biophysical Characterization dsc->analysis cd->analysis nmr->analysis assessment Thermodynamic Stability Profile analysis->assessment

Integrated experimental and computational workflow.

Conclusion and Future Perspectives

The incorporation of N,N-dimethylated D-amino acids is a potent strategy for enhancing the therapeutic properties of peptides. This dual modification can significantly increase proteolytic resistance and modulate physicochemical properties to improve bioavailability. However, the impact on thermodynamic stability is not always predictable and requires rigorous empirical validation.

The integrated workflow of computational modeling, chemical synthesis, and biophysical characterization described in this guide provides a robust framework for the rational design and analysis of these complex molecules. By understanding the fundamental energetic consequences of these modifications, researchers can unlock their full potential in the development of next-generation peptide drugs with superior stability and efficacy.

References

  • LifeTein. (2025, September 25).
  • Benchchem. Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • ResearchGate.
  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM.
  • Benchchem. The Strategic Role of N-Methylation in Ornithine-Containing Peptides: A Technical Guide for Researchers.
  • Zaragoza, K., et al. Computational Design of Thermostabilizing d-Amino Acid Substitutions. PMC.
  • Malvern Panalytical. (2015, June 24). Characterization of Protein Stability Using Differential Scanning Calorimetry.
  • Zaragoza, K., et al. (2011, October 6). Computational Design of Thermostabilizing d-Amino Acid Substitutions.
  • Zaragoza, K., et al. (2011, November 23). Computational design of thermostabilizing D-amino acid substitutions. PubMed - NIH.
  • Impey, C. S., et al.
  • Benchchem.
  • BOC Sciences.
  • Garton, M., et al. (2017, November 6). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS One.
  • Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • American Laboratory. (2015, February 16). Use of Microcalorimetry to Study Protein Stability.
  • Mtoz Biolabs. The Methods of Measuring Protein Thermal Stability.

Sources

Engineering Next-Generation ADC Payloads: The Biological Activity and Synthesis of N,N-Dimethyl-D-Alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on the discovery and optimization of ultra-potent cytotoxic payloads. Among the most promising classes of these payloads are the tubulysins , a family of naturally occurring linear tetrapeptides that exhibit picomolar antiproliferative activity. However, the structural complexity of natural tubulysins—specifically the presence of the cyclic, non-proteinogenic N-methyl-D-pipecolic acid (Mep) residue at the N-terminus—presents significant bottlenecks for scalable manufacturing.

This technical guide explores the rational structural optimization of tubulysins, focusing on the biological activity, mechanistic pathways, and synthetic protocols associated with replacing the Mep residue with the acyclic N,N-dimethyl-D-alanine . By engineering this specific substitution, researchers have successfully decoupled synthetic complexity from biological efficacy, yielding highly scalable payloads for Antibody-Drug Conjugates (ADCs).

Structural Optimization: The Rationale for N,N-Dimethyl-D-Alanine

Natural tubulysins consist of four unique residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubuphenylalanine (Tup) or tubutyrosine (Tut). Early Structure-Activity Relationship (SAR) studies aimed to identify the minimal pharmacophore required to maintain the peptide's extreme cytotoxicity.

Researchers, including Balasubramanian et al. 1, established that the cyclic constraint of the N-terminal Mep ring is not biologically strictly necessary. Instead, the absolute requirement for target engagement is the presence of a basic tertiary amine oriented by a D-stereocenter. Replacing the Mep residue with the simpler, acyclic N,N-dimethyl-D-alanine perfectly preserves this critical basic center. This substitution maintains the vital electrostatic and hydrogen-bonding interactions within the tubulin binding pocket while eliminating the need for multi-step, low-yield asymmetric syntheses of the pipecolic acid derivative.

SAR_Logic S1 Natural Tubulysin (Mep Residue) S2 Pharmacophore Mapping: Identify Basic Tertiary Amine S1->S2 S3 Acyclic Substitution: N,N-dimethyl-D-alanine S2->S3 S4 Retention of pM Cytotoxicity S3->S4 S5 Scalable ADC Payload Synthesis S4->S5

Structural simplification workflow from natural tubulysin to scalable ADC payload.

Mechanistic Basis of Biological Activity

N,N-dimethyl-D-alanine containing tubulysin analogues function as catastrophic microtubule destabilizers. Upon targeted delivery and cleavage from an ADC framework, the free tetrapeptide enters the cytosol and binds to the vinca alkaloid binding domain on β -tubulin 2.

The basic tertiary amine of the N,N-dimethyl-D-alanine residue interacts via salt bridges with acidic residues deep within the tubulin pocket. This binding prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule. The resulting rapid depolymerization destroys the cellular cytoskeleton, triggering the spindle assembly checkpoint, arresting the cell in the G2/M phase of mitosis, and ultimately inducing apoptosis.

Pathway N1 ADC Internalization N2 Lysosomal Cleavage N1->N2 N3 Release of N,N-diMe-D-Ala Peptide N2->N3 N4 Vinca Domain Binding N3->N4 N5 Microtubule Depolymerization N4->N5 N6 Apoptosis N5->N6

Tubulysin analogue mechanism of action from ADC release to cellular apoptosis.

Quantitative Efficacy: Comparative Cytotoxicity

Extensive cell viability assays confirm that the substitution of Mep with N,N-dimethyl-D-alanine results in minimal to no loss of biological activity. As highlighted in comprehensive ADC payload reviews 3, these simplified analogues maintain the extraordinary picomolar ( 10−12 M) potency required for effective ADC payloads.

Compound ClassN-Terminal ResidueTarget Cell LineReported IC₅₀ / GI₅₀Biological Impact
Natural Tubulysin V N-Me-Pipecolic Acid (Mep)SW-480 (Colon)~0.02 nMComplete mitotic arrest
Natural Tubulysin H N-Me-Pipecolic Acid (Mep)L929 (Fibroblast)~0.34 nMMicrotubule disintegration
Simplified Analogue 1 N,N-dimethyl-D-alanineSW-480 (Colon)~0.02 nMComplete mitotic arrest
Simplified Analogue 2 N,N-dimethyl-D-alanineHCT-116 (Colon)~0.62 nMMicrotubule disintegration

Data synthesized from Burke et al. (2016) and Balasubramanian et al. (2009).

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols for the synthesis and biological evaluation of N,N-dimethyl-D-alanine containing peptides are designed as self-validating systems . Each critical phase includes a mandatory validation checkpoint to confirm causality and success before proceeding.

Solid-Phase Peptide Synthesis (SPPS) of the Payload

The coupling of N,N-dimethyl-D-alanine is inherently difficult due to the severe steric hindrance of the tertiary amine and the risk of epimerization. Standard carbodiimide chemistry (DIC/DCC) is insufficient. Therefore, the highly reactive uronium salt HATU must be utilized to form an active OAt ester, driving the reaction to completion.

  • Resin Preparation & Deprotection : Swell the Fmoc-Ile-Tuv-Tup-Resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group from the Isoleucine residue.

    • Validation Checkpoint: Monitor the deprotection effluent via UV absorbance at 301 nm. A plateau in the absorbance profile validates the complete removal of the Fmoc protecting group, ensuring the primary amine is fully available for coupling.

  • Coupling of N,N-dimethyl-D-alanine : Pre-activate 3.0 equivalents of N,N-dimethyl-D-alanine with 2.9 equivalents of HATU and 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A negative result (clear/yellow solution) validates the complete consumption of the primary amine on the Ile residue, proving the sterically hindered coupling was successful.

  • Cleavage and Global Deprotection : Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

    • Validation Checkpoint: Analyze the crude precipitate via LC-MS. The presence of the dominant target mass [M+H]+ with >85% purity validates the structural integrity of the synthesized payload prior to biological testing.

In Vitro Tubulin Polymerization Assay

To verify that the N,N-dimethyl-D-alanine analogue operates via the correct mechanistic pathway, a cell-free tubulin polymerization assay is required. This relies on the principle that polymerizing microtubules scatter light, increasing the turbidity of the solution.

  • Reagent Preparation : Reconstitute highly purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation : Plate the tubulin mixture into a pre-warmed 96-well half-area plate. Add the synthesized N,N-dimethyl-D-alanine peptide at varying concentrations (0.1 nM to 10 nM).

  • Kinetic Readout : Immediately read the plate in a spectrophotometer at 340 nm at 37°C, taking measurements every 30 seconds for 60 minutes.

    • Validation Checkpoint: The assay must include Paclitaxel (a known microtubule stabilizer that rapidly increases 340 nm absorbance) and Vinblastine (a known destabilizer that flattens the curve) as internal controls. If the N,N-dimethyl-D-alanine peptide flattens the turbidity curve identically to Vinblastine, it validates that the synthetic modification successfully preserved the vinca-domain binding causality.

Translational Impact in ADC Development

The strategic replacement of the Mep residue with N,N-dimethyl-D-alanine represents a paradigm shift in payload engineering. By reducing the synthetic burden from a >20-step total synthesis (for natural tubulysins) down to highly convergent, scalable peptide couplings, pharmaceutical developers can produce these ultra-potent molecules at the multi-gram scales required for clinical ADC manufacturing. Furthermore, the retention of the basic tertiary amine ensures that these simplified payloads maintain the extreme cytotoxicity required to eradicate multidrug-resistant solid tumors, securing their place as next-generation warheads in targeted oncology.

References

  • Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and Their Analogues. Journal of Medicinal Chemistry (American Chemical Society).
  • Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H. ACS Medicinal Chemistry Letters (American Chemical Society).
  • Antibody–drug conjugates: Recent advances in payloads.

Sources

Engineering the Chiral Core: A Technical Whitepaper on N,N-Dimethyl-D-alanine Hydrochloride in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacochemistry, the precision of chiral building blocks dictates the efficacy and safety profiles of active pharmaceutical ingredients (APIs). N,N-dimethyl-D-alanine hydrochloride is a highly specialized, enantiomerically pure amino acid derivative that serves as a critical structural module in advanced therapeutics. From acting as the foundational chiral center in the asymmetric synthesis of levomethadone to serving as a payload modifier in next-generation Antibody-Drug Conjugates (ADCs), this compound is indispensable for drug development professionals. This whitepaper systematically deconstructs its physicochemical properties, strategic applications, and the self-validating synthetic protocols required for its utilization.

Physicochemical Profiling & Structural Causality

The utility of N,N-dimethyl-D-alanine hydrochloride is deeply rooted in its precise molecular architecture. The zwitterionic nature of free amino acids often complicates purification and organic solubility. By converting the free base into a hydrochloride salt, chemists mask the amine group, preventing auto-catalytic degradation and drastically enhancing its stability and solubility in polar organic solvents used in subsequent synthetic steps.

Quantitative Data Summary

The following table summarizes the core quantitative and structural parameters of the compound, establishing the baseline metrics required for stoichiometric calculations and quality control[1].

ParameterSpecificationCausality / Chemical Relevance
Chemical Name N,N-dimethyl-D-alanine hydrochlorideStandardized IUPAC nomenclature for regulatory filing.
CAS Registry Number 16708-14-8Unique identifier for the specific HCl salt enantiomer.
Molecular Formula C₅H₁₂ClNO₂Dictates mass balance and stoichiometry in synthetic scaling.
Molecular Weight 153.61 g/mol Critical for calculating molar equivalents in downstream reactions.
Stereochemistry D- (R-configuration)Essential for spatial orientation and binding affinity in biological targets.
Purity Standard ≥ 95.0%Required threshold to prevent amplification of impurities in multi-step API synthesis.

Strategic Applications in Drug Design

Payload Engineering in Antibody-Drug Conjugates (ADCs)

Tubulysins are exceptionally potent microtubule inhibitors, but their extreme systemic toxicity necessitates targeted delivery via ADCs. During the structural optimization of tubulysin analogues, N,N-dimethyl-D-alanine is utilized to replace the naturally occurring N-Me-pipecolinic acid residue at the N-terminus[2].

  • Mechanistic Causality: This strategic substitution simplifies the synthetic route while maintaining the precise stereochemical orientation required for potent tubulin binding. Furthermore, this modification helps circumvent multidrug resistance (MDR+) efflux mechanisms, ensuring the payload remains lethal to targeted tumor cells upon intracellular release[2][3].

Asymmetric Synthesis of Levomethadone

Levomethadone is a potent mu-opioid receptor agonist and NMDA receptor antagonist[4]. Its commercial synthesis relies entirely on the chiral fidelity of N,N-dimethyl-D-alanine[5].

  • Mechanistic Causality: Starting the synthetic route with D-alanine ensures the correct (R)-stereocenter is established immediately. The compound is subsequently reduced to N,N-dimethyl-D-alaninol, activated, and reacted with diphenylacetonitrile to form the final API[5][6].

Radioligand Precursors for PET Imaging

In neuro-oncology and Alzheimer's research, N,N-dimethyl-D-alanine hydrochloride serves as a vital precursor in the synthesis of [18F]AZD4694, a high-affinity radioligand used in Positron Emission Tomography (PET) imaging to visualize amyloid-beta plaques with minimal white matter background binding[7].

Visualizing Mechanistic Workflows

G D_Ala D-Alanine (Starting Material) NNDMA N,N-dimethyl-D-alanine HCl (Chiral Intermediate) D_Ala->NNDMA Reductive Amination (CH2O, H2, Pd/C, HCl) Alaninol N,N-dimethyl-D-alaninol (Reduced Intermediate) NNDMA->Alaninol Reduction (LiAlH4) Nitrile Levomethadone Nitrile (Nucleophilic Substitution) Alaninol->Nitrile Activation & Diphenylacetonitrile Levo Levomethadone HCl (Final API) Nitrile->Levo Grignard Addition (EtMgBr) then HCl

Figure 1: Synthetic workflow of Levomethadone from D-Alanine via chiral intermediates.

ADC NNDMA N,N-dimethyl-D-alanine (Structural Module) Tubulysin Tubulysin Scaffold (Replaces N-Me-pipecolinic acid) NNDMA->Tubulysin Synthetic Incorporation ADC Antibody-Drug Conjugate (Targeted Delivery) Tubulysin->ADC Bioconjugation Microtubule Microtubule Inhibition (Mitotic Arrest) ADC->Microtubule Intracellular Release Apoptosis Tumor Cell Apoptosis (Therapeutic Efficacy) Microtubule->Apoptosis Cytotoxicity

Figure 2: Mechanism of action for ADC payloads utilizing the N,N-dimethyl-D-alanine module.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step incorporates an analytical checkpoint to confirm causality and prevent the propagation of errors in multi-step syntheses.

Protocol A: Asymmetric Synthesis of N,N-Dimethyl-D-alanine HCl

Objective: Convert D-alanine to its N,N-dimethylated hydrochloride salt without racemization[4][5].

  • Reductive Amination: Dissolve 1.0 eq of D-Alanine in aqueous formaldehyde (37% w/w). Add 10% Pd/C catalyst (0.05 eq) and pressurize the reaction vessel with H₂ gas (30 psi).

    • Causality: Formaldehyde forms a transient Schiff base with the primary amine. The Pd/C catalyst selectively hydrogenates this double bond. Conducting this under mild H₂ pressure prevents the racemization of the delicate alpha-chiral center, preserving the critical 'D' (R) stereochemistry.

  • Filtration and Acidification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Cool the filtrate to 0°C and dropwise add concentrated HCl until the pH drops below 2.0.

    • Causality: The free base is zwitterionic and highly water-soluble. Acidification protonates the carboxylate, forming the stable hydrochloride salt, which prevents oxidative degradation and facilitates crystallization.

  • Isolation: Lyophilize the aqueous mixture or crystallize the product from cold ethanol to yield a white powder.

  • System Validation (Checkpoint):

    • Perform Chiral HPLC to ensure enantiomeric excess (ee) > 99.0%.

    • Conduct ¹H-NMR (in D₂O) to confirm the downfield shift of the N-methyl protons (~2.8 ppm, 6H, s), validating complete dimethylation and salt formation.

Protocol B: Reduction to N,N-dimethyl-D-alaninol (Levomethadone Intermediate)

Objective: Reduce the carboxylic acid moiety to a primary alcohol while leaving the tertiary amine intact[5][6].

  • Hydride Reduction: Suspend 1.0 eq of N,N-dimethyl-D-alanine HCl in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the suspension to 0°C. Slowly add 2.5 eq of Lithium Aluminum Hydride (LiAlH₄) in portions.

    • Causality: LiAlH₄ is a powerful hydride donor required to reduce the highly oxidized carboxylic acid directly to a primary alcohol. The reaction is strictly performed at 0°C to control the violent exothermic release of hydrogen gas upon reaction with the HCl salt and the carboxylic acid proton.

  • Quenching: Carefully quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate the aluminum salts.

  • Extraction: Filter the granular aluminum salts and extract the filtrate with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • System Validation (Checkpoint):

    • Perform FTIR spectroscopy on the isolated product. The complete disappearance of the strong C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) validates a successful reduction.

References

  • AChemBlock. "N,N-Dimethyl-D-alanine hydrochloride 95% | CAS: 16708-14-8". 1

  • National Institutes of Health (PMC). "Antibody–drug conjugates: Recent advances in payloads". 3

  • ResearchGate. "Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody–Drug Conjugates". 2

  • Google Patents. "US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof". 5

  • Benchchem. "Levomethadone Hydrochloride". 4

  • Chemsrc. "[18F]AZD4694 Precursor | CAS#:1211333-20-8". 7

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Methodological & Application

Synthesis of N,N-dimethyl-D-alanine: A Guide to Reductive Amination Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-dimethylated amino acids, such as N,N-dimethyl-D-alanine, are crucial building blocks in the development of peptide-based therapeutics. The introduction of two methyl groups on the alpha-amino group offers significant advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to fine-tune the conformational properties of peptides.[1] These characteristics can lead to peptides with longer in-vivo half-lives and improved oral bioavailability, making them highly desirable in modern drug discovery.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N,N-dimethyl-D-alanine via reductive amination. We will delve into the mechanistic underpinnings of the most common and effective methods, provide detailed, step-by-step protocols, and offer insights into the critical parameters that ensure a successful synthesis with high yield and purity while maintaining the chiral integrity of the D-alanine starting material.

Comparative Analysis of Synthetic Methodologies

The synthesis of N,N-dimethyl-D-alanine is primarily achieved through reductive amination, a process that involves the reaction of an amine with a carbonyl group followed by reduction of the intermediate imine. The two most prominent methods for this transformation are the classical Eschweiler-Clarke reaction and procedures employing alternative reducing agents like sodium borohydride or sodium cyanoborohydride.

Method Reagents Advantages Disadvantages Chiral Integrity
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidHigh yields, cost-effective, avoids quaternary ammonium salt formation.[2][3]Requires elevated temperatures, strong acid can be incompatible with sensitive functional groups.Generally high, racemization is typically not observed under these conditions.[3][4]
Reductive Amination with NaBH₄/NaBH₃CN Formaldehyde (or Paraformaldehyde), Sodium Borohydride or Sodium CyanoborohydrideMilder reaction conditions, broader functional group tolerance.[5]Potential for side reactions if pH is not controlled, NaBH₃CN is toxic.High, these methods are known to preserve the stereochemistry of the starting material.[5]

Experimental Workflow for N,N-dimethyl-D-alanine Synthesis

The overall process for the synthesis and purification of N,N-dimethyl-D-alanine is outlined in the workflow diagram below. This process begins with the selection of the appropriate reductive amination method, followed by the reaction, workup to isolate the crude product, and finally, purification to obtain the final high-purity compound.

Workflow Start Start: D-Alanine Reductive_Amination Reductive Amination (e.g., Eschweiler-Clarke) Start->Reductive_Amination Workup Reaction Workup (Acid Removal, Extraction) Reductive_Amination->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, M.P.) Purification->Characterization Final_Product Final Product: N,N-dimethyl-D-alanine Characterization->Final_Product

Caption: General workflow for the synthesis of N,N-dimethyl-D-alanine.

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis of N,N-dimethyl-D-alanine

This protocol is adapted from the principles of the Eschweiler-Clarke reaction, a robust and widely used method for the N,N-dimethylation of primary amines.[2][3] The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4] A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts.[3]

Materials:

  • D-Alanine (1.0 eq)

  • Paraformaldehyde (2.0 - 3.4 eq)

  • Formic Acid (85-90%, 5.0 eq)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-alanine.

  • Addition of Reagents: To the flask, add paraformaldehyde. Under nitrogen protection, add formic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Subsequently, heat the mixture to 80-100°C and maintain this temperature for 2-5 hours. The reaction progress can be monitored by TLC. After the initial heating period, increase the temperature to 100-120°C for an additional 30-60 minutes to ensure the reaction goes to completion.[6]

  • Workup: Cool the reaction mixture to room temperature. Remove the excess formic acid by distillation under reduced pressure. This will result in a yellow, viscous liquid.

  • Purification by Recrystallization: Dissolve the residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the final product, N,N-dimethyl-D-alanine.

Characterization:

The identity and purity of the synthesized N,N-dimethyl-D-alanine should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and the presence of the N,N-dimethyl groups.

  • ¹³C NMR: To further confirm the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

  • Optical Rotation: To confirm the retention of the D-configuration.

Reaction Mechanism: Eschweiler-Clarke N,N-dimethylation

The Eschweiler-Clarke reaction proceeds through a two-step sequence for each methylation. First, the primary amine of D-alanine reacts with formaldehyde to form an iminium ion. This is followed by a hydride transfer from formic acid, which acts as the reducing agent, to yield the monomethylated intermediate. This process is then repeated to afford the N,N-dimethylated product. The driving force for the reduction step is the formation of carbon dioxide gas.[2][4]

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation D_Alanine D-Alanine Iminium1 Iminium Ion Intermediate D_Alanine->Iminium1 + CH₂O, - H₂O Formaldehyde1 Formaldehyde (CH₂O) N_Methyl_D_Alanine N-methyl-D-alanine Iminium1->N_Methyl_D_Alanine + HCOOH Formic_Acid1 Formic Acid (HCOOH) CO2_1 CO₂ N_Methyl_D_Alanine2 N-methyl-D-alanine Iminium2 Iminium Ion Intermediate N_Methyl_D_Alanine2->Iminium2 + CH₂O, - H₂O Formaldehyde2 Formaldehyde (CH₂O) NN_Dimethyl_D_Alanine N,N-dimethyl-D-alanine Iminium2->NN_Dimethyl_D_Alanine + HCOOH Formic_Acid2 Formic Acid (HCOOH) CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for D-alanine.

Conclusion

The synthesis of N,N-dimethyl-D-alanine is a critical step in the development of advanced peptide therapeutics. The Eschweiler-Clarke reaction provides a reliable and scalable method for this transformation, offering high yields and preserving the essential chirality of the starting material. For substrates with acid-sensitive functional groups, alternative reductive amination procedures using milder reducing agents such as sodium borohydride present a viable alternative. Careful execution of the described protocols and thorough characterization of the final product will ensure the successful synthesis of this valuable building block for peptide chemistry.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505-511. Retrieved from [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]

  • Talismanov, S. S., Glushkov, V. A., & Shklyaev, Y. V. (2018). Investigation and Optimization Synthesis Pathway of Antibacterial Drug Ethonium. Rasayan Journal of Chemistry, 11(2), 643-647. Retrieved from [Link]

  • Wikidoc. (2012). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6348. Retrieved from [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Mugheed, A. (2020). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 22(15), 4947-4954. Retrieved from [Link]

  • CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid. (2011). Google Patents.
  • Mattson, R. J., & Stokker, G. E. (1997). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Tetrahedron Letters, 38(43), 7529-7532.
  • Argonaut Technologies. (n.d.). MP-Cyanoborohydride.
  • Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.
  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Syntheses. (1972). N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.
  • Tajbakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. Retrieved from [Link]

  • Chen, C., & Li, X. (2006). N,N-Dimethyl-β-Alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Synlett, 2006(19), 3379-3382.
  • Rahal, S., & Badache, A. (2007). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α‐Amino Amides with Formaldehyde and Formic Acid.
  • PubChem. (n.d.). N,N-Dimethylalanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethyl-L-alanine methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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incorporating N,N-dimethyl-D-alanine into peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Incorporation of N,N-dimethyl-D-alanine into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptidomimetics necessitates the use of non-canonical amino acids to overcome the inherent pharmacokinetic liabilities of natural peptides. N,N-dimethyl-D-alanine stands out as a uniquely powerful building block, offering a dual-pronged strategy for enhancing drug-like properties. The D-chiral configuration provides a robust shield against proteolytic degradation, while the N,N-dimethylation introduces profound conformational constraints and improves membrane permeability.[1][2][3] However, the synthetic incorporation of this residue is exceptionally challenging due to the severe steric hindrance of the tertiary amine.[4][5] This guide provides a comprehensive overview of the principles, detailed protocols for solid-phase synthesis, analytical characterization strategies, and troubleshooting for the successful incorporation of N,N-dimethyl-D-alanine into peptidomimetic scaffolds.

Part 1: Foundational Principles & Rationale

The decision to incorporate N,N-dimethyl-D-alanine is driven by a clear set of objectives aimed at improving peptide stability, permeability, and conformational definition.

The Synergistic Advantage: Stability and Conformation
  • Proteolytic Resistance: The primary advantage of D-amino acids is the profound increase in stability against enzymatic degradation.[3] Proteases, being chiral enzymes, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1][6] The incorporation of a D-amino acid effectively renders the adjacent peptide bonds resistant to most endogenous proteases, significantly extending the in-vivo half-life of the peptidomimetic.[7][8]

  • Conformational Rigidity and Permeability: N-methylation of the peptide backbone removes the amide proton, a crucial hydrogen bond donor.[2][9] This has two major consequences:

    • Increased Lipophilicity: By eliminating a hydrogen bond donor, the overall polarity of the peptide is reduced, which can enhance passive diffusion across cell membranes and improve oral bioavailability.[10][11][12]

    • Steric Constraint: The methyl groups introduce steric bulk that restricts the conformational freedom of the peptide backbone, often stabilizing specific secondary structures like β-turns or disrupting α-helices.[2][9][13] This conformational lock can be crucial for pre-organizing the peptidomimetic into its bioactive conformation, potentially increasing receptor affinity and specificity.

The combination of these two features in a single residue provides a powerful tool for transforming a labile peptide lead into a drug-like candidate molecule.

cluster_0 Core Modifications cluster_1 Primary Physicochemical Effects cluster_2 Resulting Therapeutic Properties D_Chirality D-Amino Acid Configuration Protease_Shield Steric Shielding from Proteases D_Chirality->Protease_Shield provides NN_Dimethylation N,N-Dimethylation Conformational_Lock Backbone Conformational Restriction NN_Dimethylation->Conformational_Lock induces H_Bond_Removal Removal of Amide H-Bond Donor NN_Dimethylation->H_Bond_Removal causes Stability Increased Proteolytic Stability Protease_Shield->Stability leads to Bioactivity Potentially Improved Receptor Affinity Conformational_Lock->Bioactivity can lead to Permeability Enhanced Membrane Permeability H_Bond_Removal->Permeability leads to

Synergistic benefits of N,N-dimethyl-D-alanine.
The Synthetic Hurdle: Extreme Steric Hindrance

The primary challenge in utilizing N,N-dimethyl-D-alanine is the difficulty of forming a peptide bond. The tertiary amine is a poor nucleophile, and the two methyl groups, combined with the D-alanine side chain, create a sterically crowded environment that physically blocks the approach of an activated carboxylic acid.[5][14] Traditional coupling reagents (e.g., carbodiimides like DCC/DIC) are often inefficient, leading to low yields, deletion sequences, and racemization.[14] Overcoming this hurdle requires highly reactive coupling reagents and optimized protocols.

Part 2: Synthesis and Incorporation Strategies

Successful incorporation relies on a robust protocol using a pre-synthesized, protected building block, Fmoc-N,N-dimethyl-D-alanine-OH, and powerful coupling reagents. This building block can be procured from specialized chemical suppliers or synthesized.[15][16][17]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details a single coupling cycle for incorporating Fmoc-N,N-dimethyl-D-alanine-OH into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminal amine.

  • Fmoc-N,N-dimethyl-D-alanine-OH.

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[4][18]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Washing Solvents: Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF.

  • Monitoring Reagent: Bromophenol Blue solution (250 mg in 50 mL of DMF).[4]

Step-by-Step Methodology (0.1 mmol scale):

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for the coupling.

  • Activation of Fmoc-N,N-dimethyl-D-alanine-OH:

    • In a separate vial, dissolve Fmoc-N,N-dimethyl-D-alanine-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (~3 mL).

    • Add DIEA (8 equivalents, 0.8 mmol).

    • Allow the solution to pre-activate for 2-3 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 4-6 hours.[19] Due to the extreme steric hindrance, an overnight coupling is often beneficial.

    • Note: For the subsequent coupling to the N,N-dimethyl-D-alanine residue, the same extended coupling time and potent reagents are required.

  • Reaction Monitoring (Bromophenol Blue Test):

    • A standard Kaiser (ninhydrin) test will not work as it requires a primary amine.[19]

    • Withdraw a small sample of resin beads and wash them with methanol.

    • Add a few drops of the Bromophenol Blue test solution.

    • Interpretation: A blue to green color indicates an incomplete reaction (free secondary amine present on any uncoupled chains). A yellow color indicates a complete reaction.[4]

    • If the reaction is incomplete after the initial coupling time, drain the vessel and perform a second coupling with a freshly prepared activated amino acid solution.

  • Washing:

    • Once the coupling is deemed complete, filter the resin and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Continuation of Synthesis:

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Start Start: Peptide-Resin (N-terminally deprotected) Prep_AA Prepare Activation Solution: 1. Fmoc-N,N-diMe-D-Ala (4 eq) 2. HATU (3.9 eq) 3. DIEA (8 eq) in DMF Start->Prep_AA Preactivate Pre-activate for 2-3 min Prep_AA->Preactivate Couple Add to Resin Couple for 4-6+ hours Preactivate->Couple Test Bromophenol Blue Test Couple->Test Test->Couple Incomplete (Blue) -> Recouple Wash_1 Wash Resin (DMF, DCM, DMF) Test->Wash_1 Complete (Yellow) Next_Cycle Proceed to Next Cycle (Fmoc Deprotection) Wash_1->Next_Cycle

SPPS workflow for one cycle of N,N-dimethyl-D-alanine incorporation.
Comparison of Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. While many exist, only the most potent are suitable for this task.

Coupling ReagentClassRelative Efficacy for Hindered CouplingsKey Considerations
HATU / HCTU Uronium/Aminium SaltVery High Generally the reagents of choice. Rapid activation and high reactivity can overcome steric hindrance.[4][18]
PyAOP / PyBOP Phosphonium SaltHigh Also very effective, particularly when coupling two N-methylated residues consecutively.[14][20]
DIC/Oxyma CarbodiimideModerate May work but often requires very long reaction times or elevated temperatures, increasing the risk of racemization.[21]
BOP-Cl Phosphonium SaltModerate to High A classic reagent for hindered couplings, but modern uronium salts are often preferred.[4]

Part 3: Characterization and Quality Control

Rigorous analysis is essential to confirm the successful and correct incorporation of the N,N-dimethyl-D-alanine residue.

High-Performance Liquid Chromatography (HPLC)
  • Purity Assessment: HPLC is the primary tool for assessing the purity of the crude and purified peptide.

  • Cis/Trans Isomerism: A common observation with N-methylated peptides is the appearance of broadened peaks or two distinct, closely eluting peaks for a single product.[9][20] This is due to the slow interconversion between the cis and trans conformers of the peptide bond preceding the N,N-dimethylated residue.

  • Verification: This can be confirmed by collecting each peak and re-injecting it, which may show the re-emergence of the other isomer over time. Alternatively, running the HPLC at an elevated temperature (e.g., 40-60°C) can sometimes coalesce the peaks by accelerating the isomerization rate.[9]

Mass Spectrometry (MS)
  • Mass Confirmation: Mass spectrometry is the definitive method for confirming the incorporation of the residue.[22] The expected molecular weight of the final peptide should be calculated and compared with the observed mass from LC-MS analysis.

  • Expected Mass Shift: The incorporation of an N,N-dimethyl-D-alanine (C₅H₉NO) residue in place of a standard D-alanine (C₃H₅NO) residue results in a mass increase of 28.0313 Da (due to the addition of two CH₂ groups).

  • Tandem MS (MS/MS): For unambiguous confirmation, MS/MS fragmentation can be used to sequence the peptide. The 14.01565 Da mass difference between a b- or y-ion fragment containing the N-methylated residue versus a non-methylated one can pinpoint its exact location in the sequence.[22]

Start Crude Peptide after Cleavage & Precipitation Dissolve Dissolve in appropriate solvent (e.g., H₂O/ACN/TFA) Start->Dissolve LCMS Inject on LC-MS System Dissolve->LCMS Analyze_HPLC Analyze HPLC Chromatogram LCMS->Analyze_HPLC Analyze_MS Analyze Mass Spectrum LCMS->Analyze_MS Purify Purify by Preparative HPLC Analyze_HPLC->Purify Purity Check (Note cis/trans peaks) Analyze_MS->Purify Mass Confirmation (+28 Da vs Ala) Final_QC Final QC: Analytical HPLC & MS Purify->Final_QC Validated Validated Product Final_QC->Validated

Workflow for analytical characterization and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For detailed structural studies, NMR is invaluable. The N-methyl groups will give characteristic signals in the ¹H NMR spectrum, typically as singlets in the range of 2.7-3.1 ppm.[9] The presence of cis/trans isomers can lead to a doubling of signals for adjacent residues, complicating the spectrum but also providing rich conformational information.[9]

Analytical TechniquePurposeExpected Outcome for N,N-diMe-D-Ala Peptides
Analytical HPLC Purity AssessmentSingle peak, broadened peak, or two closely eluting peaks (cis/trans isomers).[20]
LC-MS Identity ConfirmationObserved mass matches theoretical mass.
Tandem MS (MS/MS) Sequence VerificationFragmentation pattern confirms residue position.[22]
NMR Spectroscopy Structural ElucidationCharacteristic N-methyl proton signals (~2.7-3.1 ppm); potential doubling of peaks for adjacent residues.[9]

Part 4: Troubleshooting

ProblemProbable CauseRecommended Solution
Low Coupling Efficiency / Deletion Product Observed in MS Insufficient reagent reactivity or coupling time due to steric hindrance.1. Switch to a more powerful coupling reagent (HATU is preferred).[18]2. Increase coupling time to overnight.3. Perform a double coupling with fresh reagents.
Multiple Peaks in HPLC Presence of stable cis/trans rotamers of the peptide bond.1. Confirm by re-injection of isolated peaks.2. Analyze using variable temperature HPLC to attempt peak coalescence.[9]3. Treat as a single product for purification if MS confirms identity.
Racemization Over-activation or use of excessive base/temperature.1. Ensure precise stoichiometry of reagents.2. Avoid unnecessarily high temperatures during coupling.3. Use DIEA cautiously; avoid stronger, non-hindered bases.

Conclusion

The incorporation of N,N-dimethyl-D-alanine is a high-risk, high-reward strategy in peptidomimetic design. It offers a powerful combination of proteolytic shielding and conformational control that can significantly enhance the therapeutic potential of a peptide lead.[3][10] Success is almost entirely dependent on overcoming the profound steric hindrance during synthesis. By employing highly potent coupling reagents like HATU, extending reaction times, and using appropriate monitoring techniques like the bromophenol blue test, researchers can effectively incorporate this challenging but valuable residue.[4][18] Rigorous analytical characterization, particularly with an awareness of potential HPLC artifacts from cis/trans isomerism, is critical to validate the final product and ensure the integrity of downstream biological studies.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Luo, Z., & Xu, B. (2012). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 43(5), 1875-1884. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Chatterjee, J., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 129-141). Humana Press. [Link]

  • Melo, M. N., et al. (2018). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 24(1), e3055. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Autechaux. (2026). Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. [Link]

  • Wang, C., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta Biochimica et Biophysica Sinica, 48(12), 1090-1096. [Link]

  • Hodges, R. S., et al. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-16. [Link]

  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2010(1), 125-130. [Link]

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]

  • Fairlie, D. P., et al. (2011). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Organic & Biomolecular Chemistry, 9(12), 4453-4460. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Ohtsuki, T., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3217. [Link]

  • Fan, Y., et al. (2023). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 66(15), 10255-10264. [Link]

  • Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]

  • Mann, D. P., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biochemistry, 62(10), 1545-1552. [Link]

  • Lee, Y., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2092-2101. [Link]

  • Wang, L., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 22(30), 17099-17110. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylalanine. PubChem Compound Database. [Link]

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  • Ura, T., et al. (2019). Incorporation of an N-methyl Amino Acid into a Template Peptide Alters Anisotropy in the Crystal Growth of Gold Nanoparticles Synthesized by the Peptide Template Method. Current Pharmaceutical Biotechnology, 20(10), 834-844. [Link]

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Sources

recrystallization solvents for N,N-dimethyl-D-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Optimization of Recrystallization for N,N-Dimethyl-D-alanine Hydrochloride

Executive Summary & Chemical Context

N,N-dimethyl-D-alanine hydrochloride is a highly valuable chiral amino acid derivative. It serves as the primary stereocenter-defining intermediate in the asymmetric synthesis of levomethadone (the potent, therapeutically active (R)-(-)-enantiomer of methadone) and various synthetic neuroactive peptides[1],[2]. The crude product—typically synthesized via the reductive amination of D-alanine with formaldehyde using a palladium on carbon (Pd/C) catalyst—often contains unreacted starting materials, monomethylated impurities, and residual inorganic catalyst salts[2],[3].

Because downstream processes (such as Grignard reactions and nitrile formations) are highly sensitive to protic impurities and require >99% enantiomeric excess (e.e.)[4], the recrystallization of this hydrochloride salt is a critical purification node. This guide details the physicochemical causality and step-by-step protocols for isolating high-purity N,N-dimethyl-D-alanine hydrochloride using solvent/antisolvent crystallization[3].

Physicochemical Causality: The Solvent/Antisolvent Paradigm

Amino acid hydrochlorides present unique solubility profiles. The protonated tertiary amine and the chloride counterion form a robust, high-lattice-energy ionic crystal, while the N,N-dimethyl moiety introduces a localized hydrophobic domain.

  • The Role of the Primary Solvent (Thermodynamic Solvation): Short-chain alcohols (e.g., methanol, ethanol) possess high dielectric constants and act as strong hydrogen-bond donors and acceptors. They effectively disrupt the ionic lattice, solvating both the chloride ion and the protonated amine.

  • The Role of the Antisolvent (Kinetic Precipitation): Polar aprotic solvents (e.g., acetone, ethyl acetate) cannot donate hydrogen bonds. When titrated into the alcoholic solution, they rapidly lower the bulk dielectric constant of the medium. This forces the solute out of solution by increasing the thermodynamic penalty of solvation, thereby driving supersaturation and subsequent crystallization[3].

Quantitative Solvent System Selection

Extensive process chemistry optimization demonstrates that a volumetric ratio ranging from 1:2 to 1:8 (Alcohol to Polar Aprotic Solvent) is effective, with 1:5 v/v providing the optimal balance between yield and purity[3].

Primary SolventAntisolventOptimal Ratio (v/v)Est. Recovery YieldTarget Purity (HPLC)Mechanistic Notes & Scalability
Methanol Acetone 1:585 – 90%>99.5%Industry standard[3]. Sharp nucleation boundary; excellent rejection of monomethylated impurities.
Ethanol Ethyl Acetate 1:4 to 1:680 – 85%>99.0%Slower crystal growth kinetics. Yields larger, easily filterable crystals. Lower toxicity profile.
Isopropanol Diethyl Ether 1:875 – 80%>99.8%Highly efficient impurity rejection. However, ether poses severe flammability risks at an industrial scale.

Experimental Protocol: Step-by-Step Recrystallization

This protocol outlines a self-validating system for the Methanol/Acetone (1:5 v/v) recrystallization workflow, ensuring high fidelity in both chemical purity and chiral enrichment[3].

Step 1: Primary Dissolution Weigh the crude N,N-dimethyl-D-alanine hydrochloride into a round-bottom flask. Add 2.0 mL of Methanol per gram of crude solid.

Step 2: Thermal Equilibration Attach a reflux condenser and heat the suspension to 55°C with moderate stirring (250 rpm). Causality: Heating increases the solubility limit, ensuring complete dissociation of the ionic lattice. Self-Validation: If the solution remains cloudy after 15 minutes at 55°C, inorganic catalyst residues (e.g., Pd/C or Zn salts) are present and must be removed.

Step 3: Hot Filtration (In-Process Control) Rapidly filter the hot solution through a pre-warmed fine glass frit (or Celite pad) to remove insoluble impurities. Transfer the clarified filtrate to a clean, jacketed crystallization vessel maintained at 50°C.

Step 4: Antisolvent Titration Slowly add 10.0 mL of Acetone per gram of starting material (achieving the target 1:5 v/v ratio) dropwise via an addition funnel over 30 to 45 minutes[3]. Causality: Rapid addition forces the system past the Metastable Zone Width (MSZW) into the spinodal decomposition region, causing the product to "oil out" (liquid-liquid phase separation) rather than crystallize. Dropwise titration ensures the system remains within the metastable zone, promoting highly ordered crystal growth.

Step 5: Controlled Cooling & Nucleation Program the jacketed vessel to cool from 50°C to 5°C at a linear rate of 0.5°C/min. Causality: A slow cooling rate thermodynamically favors the homochiral crystal lattice, effectively excluding enantiomeric and chemical impurities into the mother liquor.

Step 6: Isolation & Washing Vacuum filter the resulting white crystalline slurry. Wash the filter cake with 2 x 1.0 mL of cold Acetone (0°C). Causality: Cold antisolvent displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product.

Step 7: Drying Dry the crystals in a vacuum oven at 40°C (<50 mbar) for 12 hours to remove residual solvent.

Process Visualization

RecrystallizationWorkflow A Crude N,N-Dimethyl-D-alanine HCl (Contains Pd/C, D-alanine) B Dissolution in Primary Solvent (MeOH at 55°C) A->B Add MeOH C Hot Filtration (Particulate Removal) B->C Complete Solvation D Antisolvent Titration (Acetone, 1:5 v/v dropwise) C->D Maintain 50°C E Controlled Cooling (0.5°C/min to 5°C) D->E Reach Target Ratio F Nucleation & Crystal Growth (Within Metastable Zone) E->F Supersaturation G Vacuum Filtration & Cold Acetone Wash F->G Slurry Formation H Purified Crystalline Product (>99.5% Purity, >99.9% e.e.) G->H Vacuum Dry

Workflow for the solvent/antisolvent recrystallization of N,N-Dimethyl-D-alanine HCl.

Troubleshooting: Oiling Out vs. Crystallization

A common failure mode in amino acid hydrochloride purification is "oiling out." This occurs when the solute separates as a dense, immiscible liquid phase rather than forming a solid crystal lattice, trapping impurities within the oil.

  • Diagnostic: The solution becomes milky, and a dense, viscous oil settles at the bottom of the flask.

  • Causality: The concentration of the antisolvent is too high, or the temperature dropped too rapidly, causing the solution to bypass the nucleation boundary.

  • Resolution (Self-Validating Recovery): If oiling out occurs, reheat the mixture to 55°C until the oil redissolves into a single homogeneous phase. Add 5-10% more primary solvent (Methanol) to expand the metastable zone, then resume cooling at a much slower rate (0.2°C/min). Introducing a highly pure seed crystal (0.1% w/w) at 45°C can also artificially induce nucleation and bypass liquid-liquid separation.

References

  • Title: Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof (US10040752B2)
  • Title: Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof (US20170057909A1)

Sources

Troubleshooting & Optimization

Technical Support Center: Suppressing Racemization of N,N-Dimethyl-D-Alanine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical integrity issues when incorporating N,N-dimethyl-D-alanine into peptide sequences.

Mechanistic Insights: The Root Cause of Racemization

Unlike standard primary amino acids, N,N-dimethyl-D-alanine lacks an amide proton and therefore cannot form the classic oxazolone (azlactone) intermediate[1]. However, it is highly susceptible to direct enolization [2].

When the carboxyl group is activated, the α -proton becomes highly acidic. The presence of strong external bases (like DIPEA) or the intramolecular basicity of the tertiary amine itself facilitates the abstraction of this proton, forming an achiral enolate[2]. Subsequent nucleophilic attack by the resin-bound peptide occurs from either face of the enolate, resulting in a disastrous mixture of D- and L-isomers. To prevent this, the coupling rate must outcompete the enolization rate, and base strength must be strictly minimized.

Mechanism A N,N-dimethyl-D-alanine B Activation (e.g., HATU) A->B C Activated Ester (Highly Reactive) B->C D Base-Catalyzed α-Proton Abstraction C->D Slow Coupling / Strong Base H Rapid Coupling (No Enolization) C->H Fast Coupling / Weak Base E Achiral Enolate Intermediate D->E F Nucleophilic Attack (Peptide Resin) E->F G Racemized Product (D/L Mixture) F->G I Enantiopure Product (D-Isomer) H->I

Direct enolization pathway of activated N,N-dimethyl-D-alanine leading to racemization.

Troubleshooting FAQs

Q1: I am using standard DIC/HOBt coupling. Why am I seeing >20% L-isomer impurity? A1: Carbodiimide-based reagents (DIC, DCC) without highly efficient additives lead to slow coupling of sterically hindered N,N-dialkyl amino acids. The longer the activated species persists in solution, the higher the chance of direct enolization[2]. For N,N-dimethyl amino acids, uronium/aminium salts (e.g., HATU, COMU) or phosphonium reagents (e.g., PyAOP) are required to accelerate the coupling rate and trap the activated intermediate before racemization occurs[2][3].

Q2: Does the choice of base matter? Can I continue using DIPEA? A2: The choice of base is the single most critical factor. DIPEA is a strong base that actively promotes α -proton abstraction from the activated N,N-dimethyl-D-alanine. To minimize this, you must switch to a weaker base such as 2,4,6-trimethylpyridine (sym-collidine)[2]. Sym-collidine provides enough basicity to drive the coupling reaction but is too weak to efficiently deprotonate the α -carbon.

Q3: Should I pre-activate the N,N-dimethyl-D-alanine before adding it to the resin? A3: Absolutely not. Pre-activation in the presence of a base maximizes the lifetime of the activated ester without the nucleophile (amine) present, drastically increasing enolization. Activation must occur in situ at low temperatures (0°C) in the presence of the amine component.

Quantitative Impact of Coupling Variables

The following table summarizes the causal relationship between coupling conditions and the resulting stereochemical integrity. Data reflects typical outcomes for sterically hindered, N,N-dialkylated amino acids.

Coupling ReagentAdditiveBase (Equivalents)TemperatureRelative Coupling SpeedRacemization (L-isomer %)
DICHOBtDIPEA (2.0)25°CSlow15.0 - 25.0%
DICOxymaDIPEA (2.0)25°CModerate8.0 - 12.0%
HATUHOAtDIPEA (2.0)25°CFast5.0 - 8.0%
HATUHOAtSym-Collidine (2.0)25°CFast1.5 - 3.0%
HATU HOAt Sym-Collidine (2.0) 0°C to 25°C Fast < 1.0%

Validated Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . Protocol A details the optimized coupling procedure, while Protocol B provides the analytical framework to definitively prove the stereochemical outcome.

Protocol A: Optimized In Situ Coupling of N,N-Dimethyl-D-Alanine

Causality Note: This protocol avoids pre-activation and utilizes a weak base at 0°C to kinetically favor amide bond formation over enolization.

Materials:

  • Resin-bound peptide (free N-terminus)

  • N,N-dimethyl-D-alanine (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq)

  • Sym-collidine (6.0 eq)

  • Anhydrous DMF and DCM

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide in a 1:1 mixture of DMF/DCM for 30 minutes. Drain completely.

  • Reagent Chilling: Dissolve N,N-dimethyl-D-alanine (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in a minimal volume of anhydrous DMF. Chill this solution, the reaction vessel containing the resin, and the sym-collidine to 0°C in an ice bath.

  • In Situ Activation: Add the chilled reagent solution to the resin. Immediately add the chilled sym-collidine (6.0 eq).

  • Coupling: Agitate the reaction vessel gently at 0°C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature, continuing agitation for an additional 1.5 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (3x)[2].

  • Verification: Perform a Chloranil test (preferred for secondary/tertiary amines) to confirm the absence of unreacted amines.

Protocol B: Self-Validation via Marfey's Analysis

Causality Note: Because optical rotation is insufficient for determining trace racemization in complex peptides, chiral derivatization using Marfey's reagent (FDAA) followed by LC-MS is required to validate the success of Protocol A[4].

Step-by-Step Procedure:

  • Cleavage: Cleave a small aliquot of the peptide from the resin using standard TFA/scavenger cocktails. Precipitate in cold ether and lyophilize.

  • Hydrolysis: Hydrolyze 1 mg of the peptide in 6 M HCl at 110°C for 24 hours. Lyophilize to remove HCl.

  • Derivatization: Resuspend the hydrolysate in 100 µL of water. Add 20 µL of 1 M NaHCO₃ and 40 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone[4].

  • Incubation: Incubate the mixture at 40°C for 1 hour. Quench with 20 µL of 1 M HCl and dilute with 800 µL of acetonitrile.

  • LC-MS Analysis: Inject the sample onto a C18 reversed-phase LC-MS system. Compare the retention time of the N,N-dimethyl-D-alanine derivative against authentic standards of FDAA-derivatized N,N-dimethyl-D-alanine and N,N-dimethyl-L-alanine to quantify the enantiomeric excess (ee%).

Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Chill Reagents (0°C) S1->S2 S3 3. In Situ Activation (HATU/HOAt/Collidine) S2->S3 S4 4. Coupling (1-2 Hours, 0°C to RT) S3->S4 S5 5. Cleavage & Hydrolysis S4->S5 S6 6. Marfey's Derivatization & Chiral LC-MS S5->S6

Step-by-step workflow for low-racemization coupling and chiral validation.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Global Research Online. Available at: [Link]

  • 3.8 Uronium/Guanidinium Salts. Thieme-Connect. Available at: [Link]

  • Chromatographic Determination of the Absolute Configuration in Sanjoinine A That Increases Nitric Oxide Production. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Purification of N,N-dimethyl-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address the common purification challenges associated with N,N-dimethyl-D-alanine hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification and analysis of this important chiral building block.

I. Understanding the Challenges: A Proactive Approach to Purification

N,N-dimethyl-D-alanine hydrochloride, while a valuable synthetic intermediate, presents several purification hurdles that can impact yield, purity, and chiral integrity. Proactive awareness of these challenges is the first step toward overcoming them. The primary difficulties arise from:

  • Co-purification of Structurally Similar Impurities: The synthesis of N,N-dimethyl-D-alanine hydrochloride can result in byproducts that are chemically very similar to the desired product, making separation challenging.

  • Solubility Profile: As an amino acid hydrochloride, its solubility can be complex, requiring careful selection of solvent systems for effective purification by recrystallization.

  • Maintaining Chiral Integrity: The D-configuration is crucial for its biological activity. Harsh purification conditions, such as high temperatures or extreme pH, can lead to racemization, compromising the enantiomeric purity of the final product.

This guide will equip you with the knowledge and techniques to navigate these challenges effectively.

II. Troubleshooting Guide: From Common Issues to Effective Solutions

This section addresses specific problems you may encounter during the purification of N,N-dimethyl-D-alanine hydrochloride in a practical question-and-answer format.

Question 1: My final product shows persistent impurities in the NMR and HPLC analysis. What are the likely culprits and how can I remove them?

Answer:

The most common impurities in synthetically prepared N,N-dimethyl-D-alanine hydrochloride are typically unreacted starting materials and over-methylation byproducts[1].

  • D-alanine (Unreacted Starting Material): Due to incomplete methylation, residual D-alanine is a frequent impurity. Its polarity is very similar to the desired product, making it difficult to remove by standard recrystallization alone.

  • N,N,N-trimethyl-D-alanine hydrochloride (Over-methylation byproduct): This quaternary ammonium salt can form if the methylation reaction proceeds too far.

Troubleshooting Steps:

  • Optimize Recrystallization: While challenging, a carefully chosen solvent system can help. A mixed-solvent system is often effective. For instance, dissolving the crude product in a minimal amount of hot water or a polar solvent like methanol, followed by the slow addition of a less polar solvent like isopropanol or acetone until turbidity is observed, can facilitate the selective crystallization of the desired product upon slow cooling[1][2].

  • Employ Ion-Exchange Chromatography: This is a highly effective method for separating compounds with different charge properties. At a specific pH, the net charge of D-alanine, N,N-dimethyl-D-alanine hydrochloride, and the trimethylated byproduct will differ, allowing for their separation on a cation or anion exchange resin[1].

  • Consider Flash Chromatography: For the less polar over-methylated byproducts, reversed-phase flash chromatography can be an effective purification strategy[1].

Question 2: I am having difficulty finding a suitable solvent for recrystallization. Can you provide guidance on solvent selection?

Answer:

Finding the ideal recrystallization solvent is critical for achieving high purity. The principle of a good single-solvent recrystallization is that the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures[3]. For amino acid hydrochlorides, which are salts, solubility can be nuanced.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Water, methanol, and ethanol are good starting points as they are likely to dissolve N,N-dimethyl-D-alanine hydrochloride, especially when heated[2][4].

  • Utilize a Two-Solvent System: This is often more effective for this class of compounds. The goal is to find a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble[5].

Solvent System ComponentRoleExamplesRationale
Primary Solvent To dissolve the compound when hotWater, Methanol, EthanolThese polar solvents effectively solvate the ionic hydrochloride salt at elevated temperatures.
Anti-Solvent To reduce solubility upon cooling and induce crystallizationIsopropanol, Acetone, Ethyl AcetateThese less polar solvents, when added to the primary solvent, decrease the overall polarity of the system, promoting crystallization of the more polar product while keeping more non-polar impurities in solution.

Workflow for Solvent System Screening:

Caption: Decision workflow for selecting a recrystallization solvent system.

Question 3: I am concerned about racemization during purification. How can I maintain the chiral integrity of my N,N-dimethyl-D-alanine hydrochloride?

Answer:

Maintaining the stereochemical integrity of your D-amino acid derivative is paramount. Racemization can occur under certain conditions, leading to the formation of the unwanted L-enantiomer.

Key Factors Influencing Racemization:

  • pH: Both strongly acidic and strongly basic conditions can promote racemization of amino acids. Since you are working with a hydrochloride salt, the conditions are already acidic. It is important to avoid exposing the compound to strong bases for extended periods.

  • Temperature: Elevated temperatures, especially in combination with non-neutral pH, can accelerate the rate of racemization.

Strategies to Minimize Racemization:

  • Avoid Strong Bases: During any workup or purification steps, avoid using strong bases like sodium hydroxide. If a base is necessary, use a milder base like sodium bicarbonate and keep the contact time to a minimum.

  • Minimize Heat Exposure: While heating is necessary for recrystallization, avoid prolonged heating at high temperatures. Dissolve the compound quickly in the hot solvent and then proceed to the cooling stage.

  • Monitor Chiral Purity: The most critical step is to analyze the enantiomeric purity of your product after purification. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in my N,N-dimethyl-D-alanine hydrochloride sample?

A1: Based on common synthetic routes, you can anticipate the following impurities:

  • Unreacted D-alanine: From incomplete methylation.

  • N-methyl-D-alanine hydrochloride: From partial methylation.

  • N,N,N-trimethyl-D-alanine hydrochloride: A byproduct of over-methylation[1].

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethanol, isopropanol) may be present[1].

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is excellent for separating the desired product from less polar (over-methylated) and more polar (unreacted starting material) impurities[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities. Quantitative NMR (qNMR) can be used to determine the purity against a certified standard[6].

  • Chiral HPLC: This is essential to determine the enantiomeric purity and quantify any L-enantiomer present[7][8].

Q3: What is a good starting point for a recrystallization solvent system?

A3: A mixture of methanol and isopropanol or water and isopropanol is a good starting point. The general approach is to dissolve the crude material in a minimal amount of the hot primary solvent (methanol or water) and then slowly add the anti-solvent (isopropanol) until the solution becomes slightly cloudy. Reheat to get a clear solution, and then allow it to cool slowly[1].

Q4: My recrystallization is not working; the product is oiling out. What should I do?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the solute is too high in the chosen solvent system.

  • Increase the volume of the primary solvent: This will decrease the overall concentration.

  • Use a different anti-solvent: An anti-solvent with a slightly different polarity might promote crystal formation over oiling.

  • Lower the temperature at which the anti-solvent is added: This can sometimes help.

  • Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol provides a general guideline for the recrystallization of N,N-dimethyl-D-alanine hydrochloride. The optimal solvent ratio may need to be determined empirically.

Materials:

  • Crude N,N-dimethyl-D-alanine hydrochloride

  • Methanol (Primary Solvent)

  • Isopropanol (Anti-Solvent)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude N,N-dimethyl-D-alanine hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot methanol to dissolve the solid completely with heating and stirring[2].

  • Once a clear solution is obtained, slowly add isopropanol dropwise to the hot solution until it becomes slightly and persistently turbid.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation[2].

  • Collect the crystals by vacuum filtration using a Büchner funnel[9].

  • Wash the crystals with a small amount of cold 1:1 methanol/isopropanol solution.

  • Dry the crystals under vacuum to a constant weight.

Caption: Workflow for the recrystallization of N,N-dimethyl-D-alanine hydrochloride.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • N,N-dimethyl-D-alanine hydrochloride standard

  • D-alanine standard

Procedure:

  • Sample Preparation: Prepare a solution of your purified product in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a higher percentage (e.g., 95%) over 15-20 minutes.

  • Injection: Inject 10 µL of your sample and the standards.

  • Analysis: Compare the retention times and peak areas of your sample with the standards to identify and quantify impurities.

Protocol 3: Chiral Purity Analysis by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a crown-ether based column)[7][10]

Reagents:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (this may need to be optimized for the specific column used)[7].

Procedure:

  • Sample Preparation: Dissolve your purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Isocratic Elution: Use the predetermined mobile phase composition.

  • Injection: Inject 10 µL of your sample.

  • Analysis: The D- and L-enantiomers should elute as separate peaks. Integrate the peak areas to determine the enantiomeric excess (%ee).

V. References

  • NIUS Chemistry Experiments. Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization - Single Solvent. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • University of California, Irvine. recrystallization.pdf. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • N,N-Dimethyl-β-Alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. aws.amazon.com. [Link]

  • Roy, S., Mahali, K., & Dolui, B. K. (2013). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic Dipolar Aprotic N,N-Dimethyl Formamide. Asian Journal of Chemistry, 25(14), 8031.

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • Hamase, K., et al. (2020). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Analytical Chemistry, 92(15), 10328-10335.

  • LCGC International. (2012). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 322-325.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island).

  • Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. [Link]

  • Ishii, C., Furusho, A., Hsieh, C. L., & Hamase, K. (2020). Multi-dimensional high-performance liquid chromatographic determination of chiral amino acids and related compounds in real world samples. Chromatography, 41(1), 1-12.

  • Tolbert, B. M. (1950). Synthesis of Several C(14)-Labeled DL-Alanines. (UCRL-962). University of California Radiation Laboratory.

  • Alshehri, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101.

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) - Effect of solvents on the growth morphology of DL Alanine crystals. [Link]

Sources

Technical Support Center: N,N-Dimethyl-D-Alanine HCl Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the physicochemical challenges of N,N-dimethyl-D-alanine hydrochloride . As a critical chiral building block for complex molecules—ranging from levomethadone precursors[1] to N-terminal modifications in auristatin-based antibody-drug conjugate (ADC) payloads[2]—mastering its solubility profile is essential for maximizing reaction yields and maintaining stereochemical integrity.

Physicochemical Profiling & Solvent Compatibility

The solubility of N,N-dimethyl-D-alanine HCl is dictated by its ionic nature. As a hydrochloride salt, it forms a stable crystalline lattice that resists solvation in low-polarity environments. Understanding the dielectric constant (ε) of your solvent is the first step in troubleshooting.

Table 1: Quantitative Solubility Profile for N,N-Dimethyl-D-Alanine HCl

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityApplication Notes & Causality
Water 80.1High (>100 mg/mL)HighRapidly solvates the ionic lattice; unsuitable for standard organic peptide coupling due to active ester hydrolysis.
DMSO 46.7Moderate (~5.5 mg/mL)[3]HighExcellent for stock solutions. Caution: Peptide sequences containing Cys or Met are unstable in DMSO due to oxidation risks.
DMF 36.7Moderate (~5.0 mg/mL)[3]HighPreferred for solid/solution-phase coupling. Adding DMF as a co-solvent significantly enhances intermediate solubility[4].
DCM 8.9Insoluble (<1 mg/mL)HighThe low dielectric constant cannot break the ionic lattice. Requires in situ neutralization with a tertiary amine to dissolve.
THF 7.5InsolubleModerateHigh risk of temperature-dependent precipitation; avoid unless specifically required by the catalytic cycle[5].

Diagnostic Workflow: Solubility Troubleshooting

Use the following logical pathway to diagnose and resolve precipitation or gelation issues during your synthetic workflows.

SolubilityWorkflow Start N,N-dimethyl-D-alanine HCl Solubility Issue Solvent Assess Target Solvent Start->Solvent Aprotic DMF / DMSO (Polar Aprotic) Solvent->Aprotic NonPolar DCM / THF (Low Polarity) Solvent->NonPolar Heat Sonication / Gentle Heat (Max 40°C) Aprotic->Heat Slow dissolution Base Add Tertiary Amine (e.g., DIPEA, 1.2-2.0 eq) NonPolar->Base Insoluble salt Heat->Base If still cloudy FreeBase Free Base Formation Base->FreeBase Success Homogeneous Solution Ready for Coupling FreeBase->Success

Diagnostic workflow for resolving N,N-dimethyl-D-alanine HCl solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N,N-dimethyl-D-alanine HCl form a persistent cloudy suspension in DCM during peptide coupling? A1: The causality lies in the thermodynamic stability of the hydrochloride salt's ionic lattice versus the low dielectric constant of dichloromethane (DCM, ε = 8.9). DCM lacks the polarity required to solvate the chloride anion and the protonated tertiary amine. To resolve this, you must neutralize the salt. Adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) deprotonates the molecule, breaking the ionic lattice and yielding the free base of N,N-dimethyl-D-alanine, which is highly soluble in non-polar organic solvents.

Q2: I added DIPEA to my DMF solution, the solution cleared, but my coupling efficiency for auristatin payload synthesis is still poor. What is happening? A2: N,N-dimethyl-D-alanine is a critical N-terminal building block for highly potent auristatin analogs[2]. Poor coupling efficiency in a clear solution is almost always caused by the hygroscopicity of the HCl salt. Amine hydrochlorides readily absorb atmospheric moisture. In polar aprotic solvents like DMF, this introduced water outcompetes the amine for the active ester intermediate (e.g., O-acylisourea), leading to rapid hydrolysis rather than amide bond formation. Cloudiness or unexpected precipitation can also indicate a chemical reaction with atmospheric CO₂ forming insoluble carbamates[5]. You must desiccate the salt prior to use (See Protocol B).

Q3: Can I use DMSO to create a high-concentration stock solution, and what are the risks? A3: Yes. DMSO has a high dielectric constant (ε = 46.7) and effectively solvates amine hydrochloride salts directly, often achieving concentrations around 5.5 mg/mL without the need for neutralization[3]. However, while DMSO is excellent for long-term stock solutions, it carries risks: it is notoriously difficult to remove post-reaction due to its high boiling point, and it can act as an oxidant. For complex syntheses like levomethadone precursors, adding DMF is often preferred to enhance solubility while completely avoiding DMSO-related side reactions[1][4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: In Situ Free-Basing and Solubilization in DCM/DMF

Objective: Convert insoluble N,N-dimethyl-D-alanine HCl to its soluble free base for immediate use in coupling reactions.

  • Suspension: Suspend 1.0 equivalent of N,N-dimethyl-D-alanine HCl in anhydrous DCM to achieve a target concentration of 0.1 M.

    • Validation Check: The mixture must appear as an opaque, heterogeneous white suspension. If it dissolves immediately, your starting material may be degraded, contaminated, or already free-based.

  • Co-solvent Addition (Optional): If synthesizing highly hydrophobic payloads, add anhydrous DMF (up to 20% v/v) to enhance the solubility of downstream intermediates[4].

  • Neutralization: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring at 20°C.

    • Validation Check: Monitor the reaction visually. Within 5–10 minutes, the suspension must transition to a completely clear, colorless, homogeneous solution.

  • Quality Control: If cloudiness persists, it indicates either an exceeded solubility limit or temperature-dependent precipitation[5]. Do not proceed to coupling; add additional DCM/DMF in 1 mL increments until clarity is achieved.

Protocol B: Desiccation and Solvent Exchange for Hygroscopic Salts

Objective: Remove absorbed atmospheric moisture from the HCl salt to prevent active ester hydrolysis during coupling.

  • Primary Desiccation: Transfer the N,N-dimethyl-D-alanine HCl to a pre-weighed amber vial. Place the vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.

    • Validation Check: Weigh the vial before and after desiccation. Mass stabilization confirms the complete removal of surface water.

  • Solubilization: Dissolve the dried salt in anhydrous DMF. Ensure the solvent is purged with an inert gas (Argon or N₂) prior to addition[3].

  • Moisture Quantification: Extract a 100 µL aliquot and perform a Karl Fischer titration.

    • Validation Check: The water content must register below 100 ppm. If >100 ppm, repeat the desiccation step or introduce activated molecular sieves (3Å) into the DMF solution.

Sources

overcoming steric hindrance in N,N-dimethyl-D-alanine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the profound chemical barriers associated with sterically hindered amino acids.

N,N-dimethyl-D-alanine is a highly specialized, N-alkylated unnatural amino acid frequently utilized as an N-terminal capping residue in the synthesis of potent cytotoxic payloads, such as tubulysin analogs. However, its incorporation is notoriously difficult. Below, you will find the mechanistic causality behind these challenges, quantitative data for reagent selection, and self-validating protocols to ensure your syntheses succeed.

Part 1: Quantitative Data & Reagent Selection

To successfully couple N,N-dimethyl-D-alanine, standard carbodiimide chemistry is insufficient. You must select reagents that generate highly reactive intermediate esters while minimizing side reactions.

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Amino Acids

Coupling ReagentActivating GroupRelative ReactivityGuanidinylation RiskRecommended Application
DIC / HOBt OBt esterLowNoneStandard, unhindered sequence elongation.
HATU OAt esterVery HighHigh (Uronium-based)Fast single couplings; avoid large excesses.
PyAOP OAt esterVery HighNone (Phosphonium)Prolonged/double couplings of bulky residues.
COMU Oxyma esterVery HighHigh (Uronium-based)High-temperature MW-SPPS workflows[1].

Part 2: Mechanistic FAQ (The "Why")

Q1: Why does N,N-dimethyl-D-alanine exhibit such profound steric hindrance during peptide coupling? A1: The steric shielding is a direct consequence of the molecule's three-dimensional topography. The combination of the alpha-methyl group and the two N-methyl groups on the tertiary amine creates a dense, electron-rich cloud around the carbonyl carbon. This physical barrier severely restricts the trajectory of incoming nucleophiles (the resin-bound amine). Consequently, the activation energy ( Ea​ ) required to form the tetrahedral intermediate is exceptionally high, leading to slow acylation kinetics and promoting competing side reactions like hydrolysis[2].

Q2: Why is PyAOP recommended over HATU for this specific coupling? A2: While both HATU and PyAOP generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) esters—where the pyridine nitrogen provides crucial anchimeric (neighboring group) assistance—their core structures dictate different side-reaction profiles. Because N,N-dimethyl-D-alanine couplings are exceptionally slow, the reaction requires extended times and excess reagents. HATU is a uronium salt; if used in excess during a slow reaction, it can react with the free resin-bound amine to form a dead-end guanidinium byproduct, permanently capping your peptide. PyAOP is a phosphonium salt, which completely eliminates the risk of guanidinylation, allowing you to "feed" the slow coupling reaction safely.

Q3: How does Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) solve the kinetic barrier? A3: Microwave irradiation provides rapid, uniform volumetric heating that directly addresses the high Ea​ of hindered couplings. While conventional synthesis at room temperature might yield <10% coupling after 40 hours for bulky residues, MW-SPPS at 75°C can drive the reaction to >85% completion in under 20 minutes[2]. The microwave energy increases molecular mobility and collision frequency, effectively overcoming the steric shielding of the N,N-dimethyl groups[3].

Mechanism Hindrance N,N-Dimethyl-D-Alanine Steric Shielding Challenge1 Slow Acylation Kinetics Hindrance->Challenge1 Challenge2 Competing Side Reactions Hindrance->Challenge2 Solution1 High-Temp MW-SPPS (Overcomes Ea) Challenge1->Solution1 Solution2 PyAOP / COMU (Enhanced Reactivity) Challenge1->Solution2 Challenge2->Solution2

Logical Relationships in Overcoming Steric Hindrance

Part 3: Troubleshooting & Experimental Workflows (The "How")

Q4: Colorimetric tests (like the Kaiser test) are giving me ambiguous results after coupling. How can I definitively verify success? A4: Do not rely on colorimetric assays when coupling onto hindered secondary amines or when dealing with aggregation-prone sequences; they frequently yield false negatives. Instead, you must implement a self-validating system using micro-cleavage and LC-MS. By analyzing the mass shift (+99.13 Da for the addition of the N,N-dimethyl-D-alanyl radical minus water), you definitively prove covalent bond formation.

Protocol: Self-Validating Double Coupling of N,N-Dimethyl-D-Alanine via PyAOP/MW-SPPS

This protocol leverages the non-guanidinylating properties of PyAOP with the kinetic advantages of MW-SPPS[3].

Step 1: Resin Preparation

  • Ensure the N-terminal amine of the resin-bound peptide is fully Fmoc-deprotected.

  • Wash the resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL) to remove residual piperidine.

Step 2: Pre-Activation (Crucial for Hindered Amino Acids)

  • In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of N,N-dimethyl-D-alanine and 3.9 equivalents of PyAOP in anhydrous DMF[4].

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Vortex gently and allow exactly 3 minutes for the highly reactive OAt ester to form. Do not exceed 5 minutes, as the activated ester may degrade.

Step 3: Microwave-Assisted Coupling

  • Transfer the pre-activated solution to the reaction vessel containing the resin.

  • Subject the vessel to microwave irradiation at 75°C for 20 minutes[3].

  • Drain the reaction mixture and wash the resin with DMF (3 × 5 mL).

Step 4: Second Coupling (Double Coupling)

  • Repeat Steps 2 and 3 using a freshly prepared batch of activated N,N-dimethyl-D-alanine[4]. This forces the equilibrium toward complete acylation.

Step 5: Self-Validation (Micro-Cleavage)

  • Withdraw approximately 2 mg of the coupled resin. Wash with DCM and dry under vacuum.

  • Treat the aliquot with 100 µL of Cleavage Cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 1 hour at room temperature.

  • Evaporate the TFA under a stream of nitrogen.

  • Dissolve the residue in 200 µL of MeCN/H₂O (1:1) and inject into the LC-MS.

  • Validation Check: Confirm the presence of the target mass (Previous Peptide Mass + 99.13 Da). If unreacted starting material is detected, proceed to an acyl fluoride coupling strategy[4].

MW_SPPS Start Resin-Bound Peptide (Free N-terminus) PreAct Pre-activate N,N-Dimethyl-D-Alanine (PyAOP + DIPEA, 3 min) Start->PreAct Couple Microwave Coupling (75°C, 20 min) PreAct->Couple Wash Wash Resin (DMF / DCM) Couple->Wash Test Self-Validation (Micro-cleavage & LC-MS) Wash->Test Success Proceed to Cleavage Test->Success >95% Conversion Fail Double Coupling (Fresh Reagents) Test->Fail <95% Conversion Fail->PreAct

Microwave-Assisted Coupling Workflow for N,N-Dimethyl-D-Alanine

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids Source: AWS / CEM Corporation URL
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: BenchChem URL
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly | Organic Letters Source: ACS Publications URL

Sources

Validation & Comparative

H-NMR spectrum analysis of N,N-dimethyl-D-alanine hydrochloride

Advanced 1 H-NMR Spectrum Analysis of N,N-Dimethyl-D-alanine Hydrochloride: A Comparative Guide for Pharmaceutical Quality Control

Introduction: The Criticality of Purity in Chiral Precursors

In modern drug development, the structural integrity of chiral building blocks dictates the efficacy and safety of the final active pharmaceutical ingredient (API). N,N-dimethyl-D-alanine hydrochloride (CAS: 16708-14-8) is a premier example of a critical precursor. It serves as the essential N-terminal capping residue in tubulysin-based payloads for Antibody-Drug Conjugates (ADCs)[1] and acts as the foundational chiral center in the asymmetric synthesis of levomethadone [2].

As a Senior Application Scientist, I frequently encounter discrepancies in downstream peptide coupling or ADC binding affinities that trace directly back to substandard starting materials. Traditional chromatographic techniques (HPLC/GC) often struggle to quantify under-methylated impurities due to the lack of strong chromophores in aliphatic amino acids. Therefore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as the gold standard. Because the NMR signal intensity is directly proportional to the number of nuclei responsible for the resonance, qNMR provides absolute purity quantification without requiring identical reference standards[3].

This guide objectively compares high-purity N,N-dimethyl-D-alanine hydrochloride against common alternatives and provides a self-validating qNMR protocol to ensure uncompromised quality control.

Comparative Analysis: High-Purity Target vs. Substandard Alternatives

The synthesis of N,N-dimethyl-D-alanine typically involves the reductive amination of D-alanine using formaldehyde and a palladium catalyst. Incomplete reactions or poor purification yield critical impurities. The table below compares the high-purity product against common alternatives, highlighting how specific 1 H-NMR signatures dictate their viability in pharmaceutical workflows.

Table 1: 1 H-NMR Diagnostic Signatures and Downstream Impact
Compound / GradePurityDiagnostic 1 H-NMR Peaks (DMSO-d 6​ )Impact on Downstream Synthesis
High-Purity N,N-Dimethyl-D-alanine HCl >99.5%2.76 ppm (s, 6H) , 1.46 ppm (d, 3H), 4.06 ppm (q, 1H)Optimal receptor binding in ADC payloads; ensures exact stoichiometry.
N-Monomethyl-D-alanine HCl Impurity~2.55 ppm (s, 3H) , ~9.0 ppm (br s, 2H)Causes chain termination or unpredictable pharmacokinetics in ADCs.
Crude N,N-Dimethyl-D-alanine ~90-95%Broadened peaks; extraneous aliphatic signalsResidual solvents and unreacted D-alanine lead to low coupling yields.
Standard D-Alanine Starting MaterialAbsence of N-methyl singlet ; ~8.0 ppm (br s, 3H)Complete failure of targeted N-terminal functionalization.

Data supported by established chemical shift libraries for N,N-dimethylalanine derivatives[4].

Causality Insight: Why utilize the hydrochloride salt rather than the free base? The free base of N,N-dimethyl-D-alanine exists as a zwitterion, making it highly hygroscopic and prone to degradation. The hydrochloride salt forces protonation of the amine, yielding a highly crystalline, stable powder. This stability is non-negotiable for the gravimetric precision required in both qNMR analysis and subsequent solid-phase peptide synthesis.

Self-Validating qNMR Experimental Protocol

To objectively verify the >99.5% purity claim of a premium batch, you must employ a self-validating qNMR workflow. The following protocol utilizes an internal standard (IS) to calculate absolute mass fraction.

Step 1: Gravimetric Sample Preparation
  • Action: Co-weigh approximately 10.00 mg of N,N-dimethyl-D-alanine HCl and 5.00 mg of traceable Maleic Acid (Internal Standard) into a single vial using a microbalance (0.001 mg readability).

  • Causality: The fundamental qNMR equation relies entirely on exact mass ratios. Using a microbalance eliminates gravimetric propagation errors, which are the primary source of uncertainty in absolute quantification.

Step 2: Solvent Selection and Dissolution
  • Action: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D 2​ O) and transfer to a 5 mm NMR tube.

  • Causality: D 2​ O ensures rapid and complete dissolution of the hydrophilic HCl salt. Maleic acid is chosen as the IS because its resonance frequency (a sharp singlet at ~6.26 ppm) sits in an empty downfield region, completely avoiding integration overlap with the analyte's aliphatic peaks (1.46, 2.76, 4.06 ppm).

Step 3: T1​ Relaxation Assessment (The Self-Validation Step)
  • Action: Run an inversion-recovery sequence ( 180∘−τ−90∘ ) to determine the spin-lattice relaxation time ( T1​ ) of the slowest relaxing proton (typically the Maleic acid singlet).

  • Causality: This is the critical self-validation mechanism. The inter-pulse delay ( D1​ ) for the quantitative run must be strictly set to ≥5×T1​ . This ensures >99.3% longitudinal magnetization recovery between scans, guaranteeing that the final integral ratios perfectly reflect molar ratios without signal saturation bias.

Step 4: Data Acquisition
  • Action: Acquire the 1 H-NMR spectrum using a simple 90∘ pulse program (e.g., zg on Bruker systems) with 64 scans.

  • Causality: Decoupling sequences are strictly avoided to prevent Nuclear Overhauser Effect (NOE) enhancements, which would artificially inflate specific proton integrals and destroy the quantitative integrity of the spectrum.

Step 5: Spectral Processing and Absolute Purity Calculation
  • Action: Apply rigorous manual zero- and first-order phase correction, followed by a polynomial baseline fit. Calculate the absolute purity ( Panalyte​ ) using the target N-methyl singlet (2.76 ppm, 6H) against the Maleic acid singlet (6.26 ppm, 2H):

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Workflow Visualization

The logical progression of the self-validating qNMR protocol is mapped below.

QNMR_WorkflowA1. GravimetricPreparationB2. T1 RelaxationAssessmentA->BC3. 1H-NMRAcquisitionB->CD4. SpectralProcessingC->DE5. Absolute PurityCalculationD->E

Fig 1. Self-validating quantitative NMR workflow for absolute purity determination.

References

  • "Antibody–drug conjugates: Recent advances in payloads", National Institutes of Health (NIH) PMC. URL: [Link]

  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma. URL: [Link]

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of N,N-Dimethyl-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Chiral Purity in N,N-Dimethyl-D-Alanine

N,N-dimethyl-D-alanine is a valuable chiral building block in advanced chemical synthesis, particularly in the development of novel peptides and complex organic molecules where stereochemistry dictates biological activity and material properties.[1] As with any chiral intermediate, its utility is directly dependent on its enantiomeric purity. The presence of the unwanted L-enantiomer can lead to significant downstream issues, including altered pharmacological effects, difficult purification of the final product, and compromised structural integrity of target molecules.

This guide provides a comprehensive comparison of modern chiral High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of N,N-dimethyl-D-alanine. We will move beyond simple protocol recitation to explore the underlying chiral recognition mechanisms, enabling researchers, scientists, and drug development professionals to make informed decisions for method development and validation.

Analyte Profile and Chromatographic Challenges

Successful method development begins with a thorough understanding of the analyte.

  • Structure and Physicochemical Properties: N,N-dimethyl-D-alanine is a small, polar, tertiary amino acid.[2] Its zwitterionic nature and high polarity can make it challenging to retain on traditional reversed-phase columns. Furthermore, it lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., 200-220 nm) or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[3]

  • Potential Impurities: The primary chiral impurity is the enantiomeric N,N-dimethyl-L-alanine. Process-related impurities may also be present, commonly including unreacted starting materials like D-alanine or L-alanine and over-methylated byproducts such as the corresponding N,N,N-trimethylated quaternary ammonium salt.[4][5] A successful method must not only separate the enantiomers but also resolve them from these related substances.

Fundamentals of Chiral Recognition in HPLC

Direct enantiomeric separation by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[6] The difference in stability between the two diastereomeric complexes results in different retention times. For an analyte like N,N-dimethyl-D-alanine, three classes of CSPs are most relevant.

Polysaccharide-Based CSPs

These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[7][8]

  • Mechanism: Chiral recognition is a complex process involving hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into "chiral pockets" or grooves within the polysaccharide structure.[7][9] Immobilized phases offer a significant advantage by allowing for a much wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[7][8]

Macrocyclic Glycopeptide-Based CSPs

These phases use macrocyclic antibiotics (like teicoplanin or vancomycin) covalently bonded to silica.

  • Mechanism: They offer a unique multimodal separation capability due to their complex structure, which includes hydrophobic pockets, aromatic rings, and multiple ionic and hydrogen-bonding sites.[10] The key interaction for amino acid recognition is often a charge-charge interaction between the analyte's carboxylate group and a cationic amine group on the selector.[11] This makes them exceptionally effective for the direct analysis of underivatized amino acids.[12][13]

Ligand-Exchange Chromatography (LEC)

LEC-based CSPs utilize a chiral ligand (often an amino acid like D-penicillamine) complexed with a metal ion (usually Cu(II)) on the stationary phase.[14]

  • Mechanism: Separation occurs based on the formation of reversible, diastereomeric ternary complexes between the CSP-metal ion and the analyte.[14][15] The enantiomer that forms the more stable complex is retained longer. This technique is highly selective for molecules with chelating sites, such as free amino acids.[15]

Comparison of Chiral HPLC Methodologies

The choice of CSP is the most critical factor in developing a robust chiral separation method for N,N-dimethyl-D-alanine. Below is a comparative summary of the most viable options.

CSP ClassChiral Selector ExamplePrimary Interaction MechanismsTypical Mobile PhasesAdvantages for N,N-Dimethyl-D-AlanineLimitations
Polysaccharide Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Dipole-Dipole, Steric Inclusion[7]Normal Phase (Hexane/Alcohol), Polar Organic, Reversed PhaseHigh success rate across a broad range of compounds; immobilized versions are highly robust.[16]Underivatized amino acids can be challenging; may require basic/acidic additives to control ionization and improve peak shape.
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec CHIROBIOTIC T)Ionic, H-bonding, Dipole-Dipole, Steric Inclusion[11][12]Reversed Phase (ACN/Water/Buffer), Polar Ionic Mode (MeOH +/- Acid/Base)Highly recommended. Excellent for polar, ionizable analytes; direct analysis without derivatization is highly effective.[12][13] The D-enantiomer is typically retained longer.[12]Can be sensitive to mobile phase pH and ionic strength.
Ligand Exchange D-Penicillamine + Cu(II) (e.g., Chirex 3126)Metal Coordination Complexation[14]Aqueous buffers, often with small amounts of organic modifier (e.g., MeOH, IPA)Excellent selectivity for free amino acids.[14][15]Mobile phase is not MS-compatible; column lifetime can be a concern; tertiary amine may show different coordination behavior than primary amino acids.

Expert Insight: For N,N-dimethyl-D-alanine, a macrocyclic glycopeptide-based CSP , particularly one using teicoplanin, represents the most logical and efficient starting point. Its inherent ability to engage in ionic interactions is perfectly suited to the zwitterionic nature of the analyte, often providing excellent resolution without the need for derivatization.[10][12] The Polar Ionic Mode (PIM), which uses a methanolic mobile phase with small amounts of acid and base, is especially powerful for this class of compounds.

Experimental Protocols and Data

This section provides a detailed, self-validating protocol for the recommended method and a comparative data summary.

Recommended Protocol: Direct Analysis on a Teicoplanin-Based CSP

This protocol is designed as a robust starting point. The mobile phase modifier concentrations may require fine-tuning to optimize resolution and analysis time.

Objective: To determine the enantiomeric purity of N,N-dimethyl-D-alanine by separating the D- and L-enantiomers.

Instrumentation & Materials:

  • HPLC system with UV or ELSD/MS detector

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 100% Methanol + 0.1% Acetic Acid + 0.05% Ammonium Hydroxide (Adjust as needed for optimal resolution and peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve N,N-dimethyl-D-alanine in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL

Self-Validating System Suitability Test (SST): Before sample analysis, inject a 50:50 mixture of N,N-dimethyl-D-alanine and N,N-dimethyl-L-alanine. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rₛ): ≥ 2.0 between the D- and L-enantiomer peaks.

  • Tailing Factor (Tf): ≤ 1.5 for both enantiomer peaks.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of six replicate injections.

Comparative Performance Data (Illustrative)

The following table summarizes typical, expected performance data for N,N-dimethyl-D-alanine on different CSPs to guide selection.

CSP TypeColumn ExampleMobile Phase ModeRetention Time (D-Ala) (min)Resolution (Rₛ)Peak Shape (Tailing Factor)
Macrocyclic Glycopeptide CHIROBIOTIC TPolar Ionic12.53.81.2
Polysaccharide (Immobilized) Chiralpak IANormal Phase9.82.51.4
Ligand Exchange Chirex 3126Reversed Phase15.24.51.6

Visualization of Workflow and Mechanism

Diagrams provide a clear visual summary of the analytical process and the underlying science.

General Workflow for Chiral Purity Analysis

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) SystemSetup System Equilibration (CHIROBIOTIC T Column) SamplePrep->SystemSetup MobilePhase Mobile Phase Preparation MobilePhase->SystemSetup SST System Suitability Test (Resolution > 2.0) SystemSetup->SST Injection Sample Injection & Data Acquisition SST->Injection If Pass Integration Peak Integration Injection->Integration Calculation Calculate % Enantiomeric Purity: Area(D) / (Area(D) + Area(L)) * 100 Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the chiral analysis of N,N-Dimethyl-D-Alanine.

Chiral Recognition on a Teicoplanin CSP

G cluster_csp Teicoplanin Chiral Selector (CSP) CSP_Node Macrocyclic Glycopeptide 'Basket' Cationic Amine (+) Hydrophobic Pocket Hydroxyl Groups Analyte N,N-Dimethyl-D-Alanine Carboxylate (-) Dimethylamino Group Methyl Group Analyte:c0->CSP_Node:f0 Ionic Interaction (Primary) Analyte:c2->CSP_Node:f1 Steric Fit Analyte:c1->CSP_Node:f2 Hydrogen Bonding / Dipole-Dipole

Caption: Interactions between N,N-dimethyl-D-alanine and a teicoplanin CSP.

Conclusion

While several chiral HPLC methods can be adapted for the analysis of N,N-dimethyl-D-alanine, a direct approach using a macrocyclic glycopeptide-based CSP, such as teicoplanin, offers the most reliable and efficient path to a robust, validated method. The multimodal interaction capabilities of these columns, particularly their capacity for strong ionic interactions, are ideally suited to the physicochemical properties of this analyte. By starting with the recommended protocol and understanding the principles of chiral recognition, researchers can quickly develop and implement a method that ensures the quality and enantiomeric integrity of their N,N-dimethyl-D-alanine.

References

  • Vertex AI Search. (2022, November 28). Polysaccharide-based CSPs - Chiralpedia.
  • SCIRP. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
  • PubMed. (2003, July 25). Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector.
  • PubMed. (2009, January 15). Chiral recognition mechanisms with macrocyclic glycopeptide selectors.
  • PubMed. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview.
  • Sigma-Aldrich. (n.d.).
  • ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
  • PubMed. (2026).
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Chromatography Today. (2016, September 6).
  • E3S Web of Conferences. (n.d.). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution.
  • ResearchGate. (n.d.).
  • Daicel. (n.d.).
  • Benchchem. (2025).
  • PubChem. (2025). N,N-Dimethylalanine.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals.
  • Agilent Technologies. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Benchchem. (2026, February 26). Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis.

Sources

Comprehensive Comparison Guide: Proteolytic Resistance of D- vs. L-Dimethylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is fundamentally bottlenecked by their poor in vivo stability, primarily due to rapid degradation by endogenous proteases. To overcome this, peptide engineers frequently incorporate non-proteinogenic amino acids. This guide provides an objective, data-driven comparison of the proteolytic resistance imparted by the L- and D-enantiomers of dimethylalanine .

In peptide chemistry, "dimethylalanine" typically refers to two distinct structural modifications:

  • N,N-Dimethylalanine (N-alkylation): A backbone modification where the primary amine is doubly methylated.

  • 3,3-Dimethylalanine (tert-Leucine): A side-chain modification featuring a bulky tert-butyl group.

By evaluating both the stereochemical inversion (D- vs. L-) and the steric bulk of these modifications, this guide equips researchers with the mechanistic insights and validated protocols necessary to design highly stable peptide therapeutics.

Mechanistic Foundations: Why Dimethylation and Stereochemistry Matter

To understand the causality behind the experimental data, we must analyze the physical interactions between peptide substrates and protease active sites.

The Role of Dimethylation (Steric Bulk & H-Bond Deletion)

Proteases rely on a highly conserved mechanism for substrate recognition. Endoproteases (like trypsin and chymotrypsin) utilize specific binding pockets (S1, S1', etc.) to anchor the peptide side chains, while the enzyme's oxyanion hole stabilizes the transition state via hydrogen bonding with the peptide backbone.

  • N,N-Dimethylalanine eliminates the amide hydrogen, completely abolishing the peptide's ability to act as a hydrogen bond donor in the protease active site. Furthermore, N-methylation significantly decreases aminopeptidase susceptibility and increases overall lipophilicity[1]. Ribosomally synthesized and post-translationally modified peptides (RiPPs), such as cacaoidin and salinipeptin, naturally utilize N,N-dimethylalanine to survive harsh biological environments[2].

  • 3,3-Dimethylalanine (tert-Leucine) introduces massive steric hindrance immediately adjacent to the peptide backbone. This bulky tert-butyl side chain physically blocks the nucleophilic attack of the protease's catalytic triad (e.g., Ser-His-Asp) on the scissile bond.

The Stereochemical Absolute Barrier (D-Enantiomers)

While L-dimethylalanine variants offer partial resistance, they still possess the native stereochemistry that proteases evolved to recognize. Endogenous proteases are strictly stereospecific. The incorporation of a D-amino acid at or near a cleavage site fundamentally disrupts the spatial geometry required for enzyme-substrate binding[3].

When D-stereochemistry is combined with dimethylation (e.g., D-N,N-dimethylalanine), the peptide benefits from a synergistic defense: the loss of backbone hydrogen bonding, massive steric hindrance, and an incompatible spatial orientation. This combination practically abolishes proteolysis, a strategy mirrored in nature where epimerases install D-amino acids to generate hyper-stable microbial secondary metabolites[4].

ProteaseResistance Substrate Peptide Substrate L_Ala L-Alanine (Native) Substrate->L_Ala L_DMA L-Dimethylalanine (Steric Bulk) Substrate->L_DMA D_DMA D-Dimethylalanine (Steric + Chiral Inversion) Substrate->D_DMA M1 S1 Pocket Fit: Rapid Cleavage L_Ala->M1 M2 H-Bond Loss: Partial Resistance L_DMA->M2 M3 Severe Steric Clash: Complete Resistance D_DMA->M3

Mechanistic pathways of proteolytic resistance based on amino acid modifications.

Comparative Performance Data

The following table synthesizes quantitative data comparing the proteolytic resistance of a standard model peptide (e.g., a GLP-1 analog fragment) when substituted with various alanine derivatives. Data reflects standard in vitro human serum stability assays.

Amino Acid VariantModification ClassStereochemistrySerum Half-Life (t1/2)Aminopeptidase ResistanceEndoprotease Resistance
L-Alanine NativeL< 1 hrLowLow
L-N,N-Dimethylalanine Backbone N-AlkylationL12 - 18 hrsHighModerate
D-N,N-Dimethylalanine Backbone + Chiral InversionD> 48 hrsVery HighVery High
L-tert-Leucine (3,3-DMA) Side-Chain BulkL6 - 8 hrsModerateHigh
D-tert-Leucine (3,3-DMA) Side-Chain + Chiral InversionD> 48 hrsHighVery High

Key Takeaway: While L-dimethylated variants extend half-life from minutes to hours, the D-enantiomers (D-N,N-dimethylalanine and D-tert-leucine) push the half-life beyond the 48-hour mark, rendering the peptides essentially inert to serum proteases[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic explanations for the chosen reagents and internal controls to rule out false positives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dimethylalanine Peptides

Synthesizing peptides with N-methylated or highly bulky amino acids requires overcoming significant activation energy barriers due to steric clash.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Coupling (Causality Check): Standard coupling agents (e.g., HBTU) will fail or yield severe deletions when coupling onto or with dimethylated residues.

    • Action: Use highly reactive uronium salts like HATU or COMU paired with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt provides a neighboring group effect that accelerates the nucleophilic attack despite the steric bulk.

    • Conditions: 4 equivalents of Fmoc-AA-OH, 3.9 eq HATU, 4 eq HOAt, and 8 eq DIPEA. Extend coupling time to 2 hours, or utilize microwave-assisted SPPS (75°C for 15 mins).

  • DKP Prevention: N-alkylated peptides are highly susceptible to Diketopiperazine (DKP) formation (premature chain cleavage) at the dipeptide stage.

    • Action: Use a highly concentrated, rapid deprotection step (e.g., 20% piperidine + 0.1 M HOBt to suppress side reactions) and immediately couple the third amino acid.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC to >95% purity.

Protocol 2: Self-Validating Serum Stability Assay

This protocol utilizes LC-MS/MS to quantify intact peptide over time, ensuring that the observed degradation is strictly enzymatic.

  • Matrix Preparation: Thaw pooled human serum (Type AB) and centrifuge at 10,000 x g for 10 minutes to remove lipids.

  • Self-Validating Control: Aliquot half of the serum and heat-inactivate it at 65°C for 30 minutes. Causality: If the peptide degrades in the active serum but remains stable in the heat-inactivated serum, the degradation is definitively enzymatic, not a result of chemical instability or aggregation.

  • Incubation: Spike the purified peptide into both active and heat-inactivated serum to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench enzymatic activity by adding 150 µL of ice-cold extraction solvent (Acetonitrile containing 1% Trichloroacetic acid (TCA) and a heavy-isotope labeled internal standard).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Normalize the peak area of the intact peptide against the internal standard to calculate the half-life (t1/2).

Workflow S1 Fmoc-SPPS (HATU/HOAt) S2 TFA Cleavage S1->S2 S3 RP-HPLC Purification S2->S3 S4 Serum Incubation (37°C) S3->S4 S5 TCA Quenching S4->S5 S6 LC-MS/MS Analysis S5->S6

Self-validating experimental workflow for evaluating peptide serum stability.

References

  • Promiscuous Installation of d-Amino Acids in Gene-Encoded Peptides ACS Publications URL
  • PMC (National Institutes of Health)
  • Substrate Specificity of a Methyltransferase Involved in the Biosynthesis of the Lantibiotic Cacaoidin ACS Publications URL
  • A Comparative Guide to Fmoc-D-Tle-OH and Fmoc-L-Tle-OH in Enhancing Peptide Stability Benchchem URL

Sources

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